Roxadimate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHHQOZZQEZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866716 | |
| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58882-17-0 | |
| Record name | Ethyl dihydroxypropyl PABA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58882-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxadimate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058882170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXADIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M9O25201 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuroprotective Effects of Roxadustat
For Researchers, Scientists, and Drug Development Professionals
Introduction: Roxadustat (also known as FG-4592) is a first-in-class, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2] While clinically approved for the treatment of anemia associated with chronic kidney disease (CKD), a growing body of preclinical evidence highlights its significant neuroprotective potential.[2][3] Roxadustat mimics the body's natural response to hypoxia, activating a cascade of downstream genes that collectively enhance cellular survival and resilience in the face of stressors like ischemia, oxidative stress, and inflammation.[3][4] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental evidence supporting the neuroprotective effects of Roxadustat.
Core Mechanism of Action: HIF-1α Stabilization
The primary mechanism of Roxadustat is the inhibition of PHD enzymes.[5] Under normal oxygen (normoxic) conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), tagging it for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent degradation by the proteasome.[1][4] In hypoxic conditions, the lack of oxygen inactivates PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with its stable counterpart, HIF-β.[2][4] This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[5]
Roxadustat pharmacologically induces a "pseudo-hypoxic" state by inhibiting PHDs, leading to the stabilization and activation of HIF-1α even under normoxic conditions.[4][5] This activation upregulates a broad array of genes involved in erythropoiesis, iron metabolism, angiogenesis, and, critically for neuroprotection, cell survival and stress resistance.[5]
Caption: Core mechanism of Roxadustat action on the HIF-1α pathway.
Key Neuroprotective Signaling Pathways
Roxadustat's neuroprotective effects are multifaceted, stemming from the activation of several downstream pathways.
Attenuation of Oxidative Stress
Roxadustat has demonstrated significant efficacy in protecting neurons from oxidative stress-induced damage. A key mediator of this effect is Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant properties.[1] Studies have shown that Roxadustat treatment leads to a concentration-dependent increase in HO-1 expression downstream of HIF-1α.[1] This upregulation helps neutralize reactive oxygen species (ROS), thereby mitigating neuronal damage and cell death in models of neurotoxicity, such as those induced by alpha-synuclein.[1] Furthermore, in animal models of acute high-altitude hypoxia, Roxadustat administration significantly ameliorated oxidative stress injury in the brain.[6]
Anti-Inflammatory Effects
Neuroinflammation is a critical component of many neurodegenerative diseases. Roxadustat exerts anti-inflammatory effects by modulating cytokine production. In a lipopolysaccharide (LPS)-induced model of neuroinflammation, Roxadustat treatment significantly decreased the hippocampal levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) .[7][8] This effect is linked to the PI3K signaling pathway and a reduction in the expression of the NLRP3 inflammasome .[7][8]
Modulation of Neurotrophic Factors and Synaptic Plasticity
Roxadustat can also promote neuronal health and cognitive function by influencing neurotrophic signaling. In models of chronic stress, Roxadustat was found to reverse memory impairment by restoring signaling of the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway in the hippocampus.[9] This suggests a role for Roxadustat in supporting synaptic plasticity and neurogenesis.[9]
References
- 1. The neuroprotective effects of FG-4592, a hypoxia-inducible factor-prolyl hydroxylase inhibitor, against oxidative stress induced by alpha-synuclein in N2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 6. A Pharmacodynamic Evaluation of the Protective Effects of Roxadustat Against Hypoxic Injury at High Altitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roxadustat (FG-4592) abated lipopolysaccharides-induced depressive-like symptoms via PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Roxadustat (FG-4592) abated lipopolysaccharides-induced depressive-like symptoms via PI3K signaling [frontiersin.org]
- 9. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
Roxadimate (CAS 58882-17-0): An Overview of a Compound with Limited Publicly Available Research
For the attention of researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information for Roxadimate, CAS 58882-17-0. It is important to note that publicly accessible, in-depth research on this compound, including detailed experimental protocols, extensive quantitative data, and elucidated signaling pathways, is scarce. The information presented herein is compiled from chemical databases and supplier information. A significant point of clarification is the distinction from "Roxatidine," a histamine H2-receptor antagonist with a different chemical identity and therapeutic use, which is often conflated in search results. This guide focuses exclusively on this compound.
Core Chemical Information
This compound is identified by the CAS number 58882-17-0. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 4-(bis(2-hydroxypropyl)amino)benzoate | [1] |
| Synonyms | Ethyl dihydroxypropyl PABA, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester | [2][3] |
| Molecular Formula | C15H23NO4 | [1][2][4][5] |
| Molecular Weight | 281.35 g/mol | [1][2][4][5] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O | [1][4] |
| InChI Key | CBZHHQOZZQEZNJ-UHFFFAOYSA-N | [1][4] |
Investigational Properties and Potential Applications
This compound is described in some chemical and vendor resources as an investigational drug with potential neuroprotective and radioprotective properties.[1] The proposed mechanism of action is attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage induced by radiation or neurotoxic insults.[1] Potential applications are suggested in the context of being a protective agent during cancer radiotherapy and in the treatment of neurodegenerative conditions.[1] However, it is crucial to underscore that these descriptions are not substantiated by published clinical trials or detailed preclinical studies in the public domain.
Data Presentation
A thorough search of scientific literature databases did not yield quantitative data from preclinical or clinical studies on this compound (CAS 58882-17-0). Therefore, tables summarizing data such as IC50 values, pharmacokinetic parameters, or clinical efficacy endpoints cannot be provided at this time.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are not available in the public scientific literature. While its function is suggested to be related to free radical scavenging, specific assays and protocols used to determine this for this compound have not been published.
Signaling Pathways and Experimental Workflows
The signaling pathways through which this compound may exert its neuroprotective or radioprotective effects have not been elucidated in publicly available research. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.
As an illustrative example of what such a diagram would look like if the data were available, a hypothetical workflow for evaluating a potential neuroprotective compound is provided below.
Caption: Hypothetical workflow for neuroprotective compound evaluation.
Conclusion
While this compound (CAS 58882-17-0) is identified as a distinct chemical entity with potential therapeutic properties, there is a notable lack of comprehensive, publicly available scientific research to support these claims. The scientific community would benefit from published studies detailing its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety and efficacy in relevant models. Without such data, a thorough technical guide or whitepaper on its core research aspects cannot be fully realized. Researchers interested in this compound may need to undertake foundational studies to establish its biological activity and therapeutic potential.
References
Roxadimate: A Pharmacological Overview of an Investigational Agent
Disclaimer: The following is a high-level overview of the available information on Roxadimate. Due to the limited publicly accessible data on this investigational compound, this document does not constitute an in-depth technical guide. Quantitative pharmacological data, detailed experimental protocols, and specific signaling pathways for this compound are not available in the public domain.
Introduction
This compound, identified chemically as ethyl 4-(bis(2-hydroxypropyl)amino)benzoate, is an investigational compound noted for its potential neuroprotective and radioprotective properties.[1] Its proposed mechanism of action centers on the scavenging of free radicals, which are highly reactive molecules that can cause significant damage to cells, contributing to a variety of pathological conditions. This overview provides a summary of the available chemical information and the theoretical framework for its pharmacological effects.
Chemical and Physical Properties
The basic chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | ethyl 4-(bis(2-hydroxypropyl)amino)benzoate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 58882-17-0 | [1] |
| Molecular Formula | C15H23NO4 | [1][2][3] |
| Molecular Weight | 281.35 g/mol | [1][2][3] |
Pharmacological Profile
Mechanism of Action: Free Radical Scavenging
The primary pharmacological activity attributed to this compound is its ability to act as a free radical scavenger. Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are generated during normal metabolic processes and in response to external stimuli like ionizing radiation.[4] An excess of these radicals leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death.[4] Antioxidants and free radical scavengers can neutralize these harmful molecules, thereby mitigating cellular damage.[4]
The proposed mechanism by which this compound may exert its protective effects is illustrated in the following conceptual diagram.
References
Roxadustat for Oxidative Stress Reduction: A Technical Guide
Introduction
Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] While clinically approved for the treatment of anemia associated with chronic kidney disease (CKD) in numerous countries[1][2], a growing body of preclinical and preliminary clinical evidence highlights its potential therapeutic role in mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetic complications.[3][4] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and methodologies related to Roxadustat's effects on oxidative stress, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen conditions (normoxia), the α-subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor, followed by ubiquitination and proteasomal degradation.[1] Roxadustat functions by inhibiting PHD enzymes, thereby preventing HIF-α degradation.[1][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes.[5] This transcriptional activation is central to Roxadustat's effect on reducing oxidative stress.
The activation of HIF-1α by Roxadustat initiates the transcription of several genes that play a crucial role in the antioxidant response. Key among these are:
-
Superoxide Dismutase (SOD) : Specifically SOD1 and SOD2, which are critical antioxidant enzymes that catalyze the dismutation of superoxide radicals.[3][4][6]
-
Heme Oxygenase-1 (HO-1) : An enzyme with potent antioxidant and anti-inflammatory properties.[7][8][9]
-
B-cell lymphoma 2 (Bcl-2) : An anti-apoptotic protein that also plays a role in mitigating oxidative stress.[4][5]
-
Thioredoxin (TXN) : A class of small redox proteins that are crucial for antioxidant defense.[5][10]
By upregulating these and other target genes, Roxadustat enhances the cellular machinery to combat oxidative damage.
Beyond the primary HIF-1α pathway, evidence suggests Roxadustat may also influence other cytoprotective signaling cascades. Notably, studies have indicated an interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Pretreatment with Roxadustat has been shown to activate Nrf2, a key regulator of antioxidant responses, through an Akt/GSK-3β-mediated mechanism.[11][12][13] This activation leads to the expression of downstream antioxidant enzymes like heme-oxygenase 1 (HO-1) and glutathione peroxidase 4 (GPX4), further contributing to the reduction of oxidative stress and inhibiting ferroptosis, a form of iron-dependent cell death.[11][14]
Quantitative Data from Experimental Studies
The effects of Roxadustat on various biomarkers of oxidative stress have been quantified in several preclinical and clinical studies. The following tables summarize these findings.
Table 1: Preclinical In Vivo and In Vitro Studies
| Model System | Key Biomarker | Treatment Group | Control Group | % Change / Result | Citation |
|---|---|---|---|---|---|
| Alcoholic Liver Disease (Mouse Model) | Hepatic ROS Levels | Roxadustat | Alcohol-induced | Significantly reduced | [6][15] |
| Hepatic SOD1 Expression | Roxadustat | Alcohol-induced | Enhanced | [6][15] | |
| Hepatic CYP2E1 Expression | Roxadustat | Alcohol-induced | Largely reduced | [6][15] | |
| Doxorubicin-induced Cardiotoxicity | Cardiomyocyte ROS Production | Roxadustat | Doxorubicin-induced | Reduced | [4][5] |
| SOD2 Expression | Roxadustat | Doxorubicin-induced | Upregulated | [4][5] | |
| Bcl-2 Expression | Roxadustat | Doxorubicin-induced | Upregulated | [4][5] | |
| Folic Acid-induced Kidney Injury (Mouse) | Malondialdehyde (MDA) | Roxadustat Pretreatment | Folic Acid-induced | Decreased | [11] |
| 4-hydroxynonenal (4-HNE) | Roxadustat Pretreatment | Folic Acid-induced | Decreased | [11] | |
| Glutathione (GSH) Levels | Roxadustat Pretreatment | Folic Acid-induced | Elevated | [11] | |
| Random Skin Flap (Rat Model) | Superoxide Dismutase (SOD) Activity | Roxadustat (25 mg/kg) | Control | Increased | [16] |
| | Malondialdehyde (MDA) Level | Roxadustat (25 mg/kg) | Control | Decreased |[16] |
Table 2: Clinical Studies in CKD Patients
| Study Population | Biomarker | Baseline (T0) | After 3 Months (T1) | Key Finding | Citation |
|---|---|---|---|---|---|
| 5 CKD G4-5 Patients (Pilot Study) | p22phox Expression (subunit of NADPH oxidase) | 0.498 d.u. (IQR 0.0914) | 0.344 d.u. (IQR 0.1497) | Reduction observed (P=0.1875) | [9] |
| | p-MYPT-1/MYPT-1 Ratio (marker of ROCK pathway) | 0.281 d.u. (IQR 0.4794) | 0.119 d.u. (IQR 0.07276) | Reduction observed (P=0.1250) |[9] |
Note: The results from the pilot clinical study did not reach statistical significance, likely due to the very small sample size, but indicate a trend toward reduced oxidative stress.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess Roxadustat's impact on oxidative stress.
Protocol 1: Western Blot Analysis for Protein Expression (p22phox, SOD, etc.)
This protocol is adapted from methodologies described in studies assessing oxidative stress markers.[7][9]
-
Sample Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are mixed with Laemmli sample buffer, heated at 95°C for 5 minutes, and then separated on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-p22phox, anti-SOD1, anti-Nrf2) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometric analysis is performed using image analysis software (e.g., ImageJ) to quantify band intensity, which is then normalized to the loading control.
Protocol 2: Measurement of ROS, SOD, and MDA in Tissue
This protocol is based on methods used in preclinical animal studies.[6][16]
-
Tissue Homogenization: Liver or kidney tissue samples are harvested, weighed, and homogenized in cold phosphate-buffered saline (PBS) or a specific lysis buffer on ice. The homogenate is then centrifuged to obtain the supernatant.
-
ROS Detection (DHE Staining): For histological analysis, frozen tissue sections are incubated with Dihydroethidium (DHE), a fluorescent probe for superoxide. The sections are then washed and imaged using a fluorescence microscope. The intensity of red fluorescence is indicative of ROS levels.
-
SOD Activity Assay: SOD activity in the tissue supernatant is measured using a commercial kit, often based on the inhibition of the reduction of WST-1 (a water-soluble tetrazolium salt) by superoxide anions generated by a xanthine/xanthine oxidase system. The absorbance is read at a specific wavelength (e.g., 450 nm), and SOD activity is calculated based on the degree of inhibition.
-
MDA Level Assay (TBARS Assay): Malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. The tissue supernatant is mixed with a TBA solution and heated. The resulting pink-colored product is measured spectrophotometrically (e.g., at 532 nm). The MDA concentration is calculated using a standard curve.
Conclusion and Future Directions
The available evidence strongly suggests that Roxadustat possesses significant antioxidant properties, primarily mediated through the stabilization of HIF-1α and the subsequent upregulation of a suite of antioxidant and cytoprotective genes.[5][10] Preclinical studies across various models of organ injury consistently demonstrate a reduction in ROS, decreased lipid peroxidation, and enhanced activity of endogenous antioxidant enzymes like SOD.[6][16] While clinical data are still emerging, initial pilot studies in CKD patients show a promising trend towards the reduction of systemic oxidative stress markers.[9]
For drug development professionals and researchers, Roxadustat represents a compelling candidate for repositioning in diseases where oxidative stress is a central etiological factor. Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy of Roxadustat in reducing oxidative stress in human populations and to explore its therapeutic potential beyond the treatment of anemia. A clinical trial is currently underway to investigate the effects of Roxadustat on renal oxygenation and urinary ROS levels in patients with diabetic nephropathy, which should provide valuable further insights.[17] The continued exploration of its effects on pathways like Nrf2 will further elucidate its comprehensive mechanism of action and broaden its potential therapeutic applications.
References
- 1. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
- 2. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 4. Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roxadustat, a Hypoxia-Inducible Factor 1α Activator, Attenuates Both Long- and Short-Term Alcohol-Induced Alcoholic Liver Disease [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pretreatment with Roxadustat (FG-4592) Attenuates Folic Acid-Induced Kidney Injury through Antiferroptosis via Akt/GSK-3 β/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Pretreatment with Roxadustat (FG-4592) Attenuates Folic Acid-Induced Kidney Injury through Antiferroptosis via Akt/GSK-3β/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roxadustat, a Hypoxia-Inducible Factor 1α Activator, Attenuates Both Long- and Short-Term Alcohol-Induced Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Roxadustat in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat (also known as FG-4592) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting PHDs, Roxadustat stabilizes HIF-α subunits, primarily HIF-1α and HIF-2α, preventing their degradation under normoxic conditions.[2][3] This leads to the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes.[4][5] This mode of action mimics a hypoxic response and activates the transcription of a wide range of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cell cycle regulation.[3][6] These application notes provide detailed experimental protocols for utilizing Roxadustat in cell culture to investigate its biological effects.
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[2] Roxadustat, by inhibiting PHDs, prevents this hydroxylation, causing HIF-1α to stabilize and accumulate.[3] The stabilized HIF-1α then activates downstream gene expression.
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture experiments using Roxadustat.
Table 1: Effective Concentrations of Roxadustat in Different Cell Lines
| Cell Line | Application | Effective Concentration | Treatment Duration | Reference |
| Mesangial Cells (MCs) | Inhibition of proliferation, S-phase arrest | 100 µM | 72 hours | [4][5] |
| Human Proximal Tubule Epithelial Cells (HK-2) | Protection against TNF-α induced injury | 20 µM | 24 hours (pretreatment) | [7] |
| Human Proximal Tubule Epithelial Cells (HK-2) | Inhibition of fibrosis markers | 50 µM | 24 hours | [8] |
| Rat Renal Tubular Epithelial Cells (NRK-52E) | Rescue from hypoxia-induced growth inhibition | 3 µM | 72 hours | [9] |
Table 2: Observed Effects of Roxadustat on Gene and Protein Expression
| Cell Line | Target | Effect | Assay | Reference |
| Mesangial Cells (MCs) | HIF-1α | Increased protein expression | Western Blot | [4][5] |
| Mesangial Cells (MCs) | p53 | Increased protein expression | Western Blot | [4][5] |
| Mesangial Cells (MCs) | p21 | Increased protein expression | Western Blot | [4][5] |
| Mesangial Cells (MCs) | Cyclin A1, A2, E1 | Decreased protein expression | Western Blot | [4][5] |
| Human Proximal Tubule Epithelial Cells (HK-2) | HIF-1α | Increased protein expression | Western Blot | [8] |
| Human Proximal Tubule Epithelial Cells (HK-2) | α-SMA, Collagen 1 | Decreased protein expression | Western Blot | [8] |
| Rat Renal Tubular Epithelial Cells (NRK-52E) | HIF-1α | Increased protein expression (acutely at 24h) | Western Blot, Immunofluorescence | [9] |
Experimental Protocols
Cell Culture and Roxadustat Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Roxadustat (FG-4592)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks or plates
Protocol:
-
Cell Seeding: Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in culture plates at a density suitable for the intended assay.
-
Roxadustat Stock Solution: Prepare a high-concentration stock solution of Roxadustat in DMSO (e.g., 10-100 mM). Store at -20°C or -80°C.
-
Cell Synchronization (Optional): For cell cycle studies, synchronize cells by serum starvation (e.g., 0.5-1% FBS) for 24 hours prior to treatment.[4]
-
Treatment: Dilute the Roxadustat stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM, 100 µM).[4][7][8] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Incubation: Incubate the cells with Roxadustat for the desired duration (e.g., 24, 48, or 72 hours).[4][9]
Cell Viability Assay (CCK-8)
This protocol assesses the effect of Roxadustat on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of Roxadustat and a vehicle control as described in Protocol 1.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][9]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following Roxadustat treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-HIF-1α, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.[4]
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[8]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in gene expression levels.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated and control cells using an appropriate RNA extraction method.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[8]
-
Perform qPCR using the cDNA, SYBR Green master mix, and gene-specific primers for your target genes and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Signaling Pathway Activated by Roxadustat
In mesangial cells, Roxadustat has been shown to inhibit proliferation by activating the HIF-1α/p53/p21 pathway, leading to S-phase cell cycle arrest.[4][5] This pathway highlights a potential therapeutic application of Roxadustat in diseases characterized by excessive cell proliferation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 4. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 5. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Utilizing Roxadustat in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Roxadustat (FG-4592), a potent inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, in both in vitro and in vivo neuroprotection assays. This document outlines the underlying mechanisms of Roxadustat-mediated neuroprotection, detailed experimental protocols, and expected outcomes with supportive quantitative data.
Introduction to Roxadustat and its Neuroprotective Mechanism
Roxadustat is an orally active inhibitor of HIF prolyl-hydroxylase, an enzyme that targets the alpha subunit of HIF (HIF-α) for degradation under normoxic conditions. By inhibiting this enzyme, Roxadustat leads to the stabilization and accumulation of HIF-1α, a key transcription factor that orchestrates cellular responses to low oxygen. In the context of the central nervous system, the stabilization of HIF-1α by Roxadustat triggers a cascade of downstream signaling pathways that collectively contribute to neuroprotection.[1][2]
The primary neuroprotective effects of Roxadustat are attributed to the upregulation of HIF-1α target genes. These include:
-
Erythropoietin (EPO): Known for its hematopoietic effects, EPO also exerts direct neuroprotective actions by reducing apoptosis and inflammation.
-
Vascular Endothelial Growth Factor (VEGF): Promotes angiogenesis and neurogenesis, enhancing blood flow and neuronal repair in damaged brain tissue.
-
Anti-apoptotic proteins: Such as Bcl-2, which inhibits programmed cell death.[2]
-
Antioxidant enzymes: Including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2), which mitigate oxidative stress, a common pathway in neuronal injury.[2]
Roxadustat has shown therapeutic potential in various models of neurological disorders by counteracting excitotoxicity, oxidative stress, and apoptosis.[1]
Signaling Pathway of Roxadustat-Mediated Neuroprotection
References
Roxadustat Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxadustat (FG-4592) is a first-in-class, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which is being developed for the treatment of anemia associated with chronic kidney disease (CKD). By reversibly inhibiting HIF prolyl hydroxylase, roxadustat stabilizes HIF, a transcription factor that regulates genes involved in erythropoiesis. This application note provides a summary of roxadustat dosages used in in vivo animal studies, detailed experimental protocols, and a visualization of the HIF-1α signaling pathway.
Introduction
Roxadustat mimics the body's natural response to hypoxia, leading to a coordinated erythropoietic response.[1] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation.[2][3] Roxadustat inhibits PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[3][4] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO), leading to increased red blood cell production.[2][5] Preclinical animal studies are crucial for determining the efficacy, safety, and pharmacokinetic profile of roxadustat. This document serves as a guide for researchers designing in vivo studies with this compound.
Data Presentation: Roxadustat Dosage in Animal Models
The following tables summarize the dosages of roxadustat used in various in vivo animal studies. It is important to note that the optimal dose can vary depending on the animal model, disease state, and desired therapeutic effect.
| Animal Model | Disease/Condition | Roxadustat Dosage | Dosing Regimen | Key Findings | Reference |
| Rat | Unilateral Ureteral Obstruction (Renal Fibrosis) | 50 mg/kg/day | Oral gavage | Increased expression of pro-fibrotic genes at day 3, no effect at day 7. | [6] |
| Rat | Cisplatin-Induced Acute Kidney Injury | 10 mg/kg/day | Not specified | Significantly reduced markers of renal injury and inflammation. | [7] |
| Rat | Depression Model | Not specified | Not specified | Reversed depression-like behaviors and reduced memory impairment. | [6] |
| Mouse | Diabetic Kidney Disease | 30 mg/kg/day | Intragastric administration for 14 days | Reconstructed intestinal microbial profiles. | [8] |
| Mouse | Myelodysplastic Syndrome (MDS) Model | 1.5, 2.0, and 2.5 mg/kg | Thrice weekly | Dose-dependent increase in transfusion independence. | [9] |
| Rat | Healthy | Dose-dependent | Intermittent administration | Increased circulating EPO, reticulocytes, hemoglobin, and hematocrit. | [1] |
| Cynomolgus Monkey | Healthy | Dose-dependent | Intermittent administration | Increased circulating EPO, reticulocytes, hemoglobin, and hematocrit. | [1] |
Experimental Protocols
General Protocol for Oral Administration of Roxadustat in Rodents
This protocol provides a general guideline for the oral administration of roxadustat to rats or mice.
Materials:
-
Roxadustat
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, distilled water)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of roxadustat based on the desired dose (mg/kg) and the body weight of the animals.
-
Suspend or dissolve the calculated amount of roxadustat in the appropriate volume of vehicle to achieve the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to ensure precise dose administration.
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion for the gavage needle.
-
Draw the calculated volume of the roxadustat solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Dosing Monitoring:
-
Observe the animals regularly for any adverse effects.
-
Conduct necessary sample collection (e.g., blood, tissue) at predetermined time points for pharmacokinetic and pharmacodynamic analyses.
-
Protocol for a Cisplatin-Induced Acute Kidney Injury Model in Rats
This protocol outlines a study to evaluate the protective effects of roxadustat in a rat model of cisplatin-induced acute kidney injury.
Study Design:
-
Animals: Female Wistar rats.
-
Groups:
-
Control group
-
Cisplatin + Vehicle group
-
Cisplatin + Roxadustat (10 mg/kg) group
-
-
Induction of AKI: A single intraperitoneal injection of cisplatin (e.g., 7 mg/kg).
-
Treatment: Roxadustat or vehicle administered daily for a specified period (e.g., 7 days) starting before or after cisplatin administration.
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to the different treatment groups.
-
Treatment Administration: Administer roxadustat (10 mg/kg) or vehicle orally according to the study design.
-
AKI Induction: On the designated day, administer a single intraperitoneal injection of cisplatin to the respective groups.
-
Monitoring and Sample Collection:
-
Monitor animal body weight and general health daily.
-
Collect blood samples at baseline and at the end of the study to measure markers of renal function (e.g., blood urea nitrogen (BUN), serum creatinine (SCr)) and inflammatory cytokines (e.g., TNF-α, IL-6).
-
At the end of the study, euthanize the animals and collect kidney tissues for histopathological examination and analysis of renal injury markers (e.g., KIM-1, NGAL).
-
Mandatory Visualizations
HIF-1α Signaling Pathway
The following diagram illustrates the mechanism of action of roxadustat through the HIF-1α signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Roxadustat in Radiotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for the use of Roxadustat in radiotherapy research. Roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has shown potential in modulating the response of both normal and cancerous tissues to ionizing radiation.
Introduction to Roxadustat and its Mechanism of Action in Radiotherapy
Roxadustat stabilizes the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions. By inhibiting prolyl hydroxylase domain (PHD) enzymes, Roxadustat allows HIF-1α to accumulate and translocate to the nucleus, where it activates the transcription of numerous genes involved in critical cellular processes such as angiogenesis, erythropoiesis, and metabolism.[1]
In the context of radiotherapy, the stabilization of HIF-1α by Roxadustat presents a dual-faceted role. It has demonstrated significant radioprotective effects on normal tissues, particularly the hematopoietic system, by promoting DNA damage repair and reducing apoptosis.[2][3] Conversely, by modulating the tumor microenvironment, specifically by normalizing tumor vasculature and potentially alleviating hypoxia, Roxadustat is also being investigated as a potential radiosensitizer .[1]
Signaling Pathways
The primary mechanism of Roxadustat involves the stabilization of HIF-1α. This leads to the activation of downstream targets that can influence the outcome of radiotherapy.
References
- 1. Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioprotective effects of roxadustat (FG‐4592) in haematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Roxadustat Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat is an oral hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitor that stimulates erythropoiesis and regulates iron metabolism.[1][2] It functions by mimicking the body's natural response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of genes involved in red blood cell production and iron mobilization.[2][3] These application notes provide detailed protocols for assessing the efficacy of Roxadustat by measuring key pharmacodynamic biomarkers.
Mechanism of Action: The HIF-1α Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] Roxadustat inhibits PHD enzymes, preventing HIF-1α degradation.[3][4] This allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) on target genes, initiating their transcription.[3][5] Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron absorption and transport.[2][3]
I. Assessment of Erythropoiesis
A primary measure of Roxadustat's efficacy is its ability to increase hemoglobin levels.
Data Presentation: Erythropoiesis Markers
| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Time Point) | Expected Change with Roxadustat |
| Hemoglobin (g/dL) | Record baseline value | Record value at specified time | Significant Increase[6][7] |
| Hematocrit (%) | Record baseline value | Record value at specified time | Increase |
| Reticulocyte Count (%) | Record baseline value | Record value at specified time | Increase |
| Red Blood Cell Count (x1012/L) | Record baseline value | Record value at specified time | Increase |
Experimental Protocol: Hemoglobin Measurement
This protocol outlines the cyanmethemoglobin method, a common and accurate spectrophotometric technique for hemoglobin determination.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Drabkin's reagent (contains potassium cyanide and potassium ferricyanide)
-
Spectrophotometer
-
Calibrated micropipettes and tips
-
Cuvettes
-
Hemoglobin standards
Procedure:
-
Sample Preparation: Collect venous blood into an EDTA tube and mix gently to prevent clotting.
-
Reagent Preparation: Prepare Drabkin's reagent according to the manufacturer's instructions.
-
Assay: a. Pipette 5.0 mL of Drabkin's reagent into a clean test tube. b. Add 20 µL of the whole blood sample to the reagent. c. Mix well and allow the solution to stand at room temperature for at least 10 minutes to ensure complete conversion of hemoglobin to cyanmethemoglobin.
-
Measurement: a. Set the spectrophotometer to a wavelength of 540 nm. b. Use Drabkin's reagent as a blank to zero the spectrophotometer. c. Measure the absorbance of the sample.
-
Calculation: a. Determine the hemoglobin concentration using a standard curve prepared from hemoglobin standards of known concentrations. b. Alternatively, calculate the concentration using the formula: Hemoglobin (g/dL) = (Absorbance of sample / Absorbance of standard) x Concentration of standard.
II. Evaluation of Iron Metabolism
Roxadustat improves iron availability for erythropoiesis by modulating key iron-regulating proteins.[8][9] This is achieved in part by reducing levels of hepcidin, a key negative regulator of iron absorption and mobilization.[1]
Data Presentation: Iron Metabolism Markers
| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Time Point) | Expected Change with Roxadustat |
| Serum Iron (µg/dL) | Record baseline value | Record value at specified time | Increase or stabilization[9] |
| Total Iron-Binding Capacity (TIBC) (µg/dL) | Record baseline value | Record value at specified time | Increase[9] |
| Transferrin Saturation (TSAT) (%) | Record baseline value | Record value at specified time | Decrease or stabilization[8] |
| Serum Ferritin (ng/mL) | Record baseline value | Record value at specified time | Decrease[8] |
| Serum Hepcidin (ng/mL) | Record baseline value | Record value at specified time | Decrease[1] |
Experimental Workflow: Iron Metabolism Assessment
Experimental Protocols: Iron Metabolism Assays
1. Serum Iron and Total Iron-Binding Capacity (TIBC)
This protocol outlines a colorimetric method for the determination of serum iron and TIBC.
Materials:
-
Serum samples
-
Iron standard solution
-
Iron-releasing agent (e.g., acidic buffer)
-
Iron-reducing agent (e.g., ascorbic acid)
-
Chromogen solution (e.g., Ferrozine)
-
TIBC saturating reagent (contains excess ferric iron)
-
Magnesium carbonate or other iron-adsorbing agent
-
Spectrophotometer
Procedure for Serum Iron:
-
Sample Preparation: Use serum from a fasting blood sample.
-
Iron Release: Add the iron-releasing agent to the serum sample to dissociate iron from transferrin.
-
Iron Reduction: Add the iron-reducing agent to convert Fe³⁺ to Fe²⁺.
-
Color Development: Add the chromogen solution, which forms a colored complex with Fe²⁺.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 560 nm) using a spectrophotometer.
-
Calculation: Determine the serum iron concentration by comparing the sample absorbance to a standard curve generated with known iron concentrations.
Procedure for TIBC:
-
Saturation: Add the TIBC saturating reagent to a separate aliquot of the serum sample to saturate all iron-binding sites on transferrin.
-
Removal of Excess Iron: Add magnesium carbonate to adsorb the unbound excess iron.
-
Centrifugation: Centrifuge the sample to pellet the adsorbent.
-
Iron Measurement: Measure the iron concentration in the supernatant using the same procedure as for serum iron. This value represents the TIBC.
2. Transferrin Saturation (TSAT) Calculation
TSAT is calculated using the serum iron and TIBC values:
Formula: TSAT (%) = (Serum Iron / TIBC) x 100
3. Serum Ferritin and Hepcidin Immunoassays (ELISA)
This protocol provides a general outline for a sandwich ELISA, which is commonly used for quantifying serum ferritin and hepcidin. Specific details may vary based on the commercial kit used.
Materials:
-
Serum samples
-
ELISA plate pre-coated with capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Standard solutions (ferritin or hepcidin)
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the required number of wells on the pre-coated ELISA plate.
-
Standard and Sample Addition: Add standard dilutions and serum samples to the appropriate wells. Incubate as per the kit's instructions.
-
Washing: Wash the wells with wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well. A color change will occur.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the concentration of ferritin or hepcidin in the samples by plotting a standard curve of absorbance versus known concentrations of the standards.
III. Assessment of HIF-1α Target Gene Expression
Roxadustat's mechanism of action involves the upregulation of HIF-1α target genes.[10] Measuring the mRNA levels of these genes can provide direct evidence of the drug's activity. Vascular Endothelial Growth Factor (VEGF) is a key downstream target of HIF-1α.[5]
Data Presentation: Gene Expression and Protein Levels
| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Time Point) | Expected Change with Roxadustat |
| HIF-1α mRNA | Record baseline value | Record value at specified time | Increase[11] |
| VEGF mRNA | Record baseline value | Record value at specified time | Increase[5][12] |
| Serum VEGF Protein (pg/mL) | Record baseline value | Record value at specified time | Increase |
Experimental Protocols: Gene and Protein Expression Analysis
1. Quantitative PCR (qPCR) for HIF-1α and VEGF mRNA Expression
This protocol describes the steps for measuring gene expression using qPCR.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other relevant cell types
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for HIF-1α, VEGF, and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (HIF-1α or VEGF) and the reference gene, and the cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
2. Serum VEGF Protein Measurement (ELISA)
The protocol for measuring serum VEGF protein is similar to that described for ferritin and hepcidin, using a VEGF-specific ELISA kit.
Materials:
-
Serum samples
-
VEGF ELISA kit (containing pre-coated plate, standards, detection antibody, etc.)
-
Microplate reader
Procedure: Follow the general sandwich ELISA protocol outlined in the "Serum Ferritin and Hepcidin Immunoassays (ELISA)" section, using the reagents and specific instructions provided with the VEGF ELISA kit.
Conclusion
The techniques and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of Roxadustat. By systematically measuring key biomarkers of erythropoiesis, iron metabolism, and HIF-1α pathway activation, researchers can gain a thorough understanding of the pharmacodynamic effects of this novel therapeutic agent. Consistent and standardized application of these methods is crucial for generating reliable and comparable data in both preclinical and clinical research settings.
References
- 1. Treatment of Renal Anemia with Roxadustat: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxadustat promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of roxadustat on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Effects of Roxadustat on the Anemia and Iron Metabolism of Patients Undergoing Peritoneal Dialysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Roxadustat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Roxadustat in various matrices. The protocols are intended to be a comprehensive guide for researchers and scientists involved in drug development, pharmacokinetic studies, and quality control processes.
Introduction
Roxadustat is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which stimulates erythropoiesis and regulates iron metabolism.[1] Accurate and robust analytical methods are crucial for determining the concentration of Roxadustat in biological fluids and pharmaceutical formulations. This document outlines validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Roxadustat.
Mechanism of Action: HIF Pathway
Roxadustat functions by inhibiting prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen levels, PHD hydroxylates the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent degradation. By inhibiting PHD, Roxadustat stabilizes HIF-α, allowing it to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) on DNA, upregulating the transcription of target genes, including erythropoietin (EPO), which is essential for red blood cell production.[1][2][3]
Figure 1. Roxadustat's mechanism of action on the HIF pathway.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of Roxadustat:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the analysis of pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of Roxadustat in biological matrices such as plasma and urine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the validated analytical methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (5 µm, 250 cm x 4.6 mm)[4] | Agilent Eclipse XDB-C8 (150 x 4.6 mm)[5] |
| Mobile Phase | Ethanol:Water (80:20 v/v)[4] | Methanol:0.05 M Phosphate Buffer (pH 5) (70:30 v/v)[5] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 262 nm[4] | 262 nm[5] |
| Linearity Range | Not Specified | 2.5 - 25 µg/mL[6] |
| LOD | 0.48 µg/mL[4] | Not Specified |
| LOQ | 1.47 µg/mL[4] | Not Specified |
| Retention Time | ~6.0 min[4] | ~4.6 min[5] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 3 | Method 4 |
| Matrix | Human Plasma and Urine[7] | Human Plasma[8] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[7] | Centrifugation[8] |
| Column | Waters XTerra Phenyl[7] | Phenomenex Kinetex C18 (2.6 µm, 100 x 3.0 mm)[8] |
| Mobile Phase | Acetonitrile:Water:Formic Acid (60:40:0.1 v/v/v)[7] | Methanol (0.1% Formic Acid) and Water (0.1% Formic Acid, 10 mM Ammonium Acetate)[8] |
| Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] | Positive Electrospray Ionization (ESI+)[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] | Multiple Reaction Monitoring (MRM)[8] |
| Linearity Range | 1 - 5000 ng/mL[7] | 1 - 1000 ng/mL[8] |
| LOQ | 1 ng/mL[8] | 1 ng/mL[8] |
| Internal Standard | Not Specified | Physcion[8] |
Experimental Protocols
Protocol 1: Quantification of Roxadustat in Pharmaceutical Tablets by HPLC-UV
This protocol is based on the method described by an article in Acta Chromatographica.[4]
1. Materials and Reagents:
-
Roxadustat reference standard
-
Roxadustat tablets
-
Ethanol (HPLC grade)
-
Deionized water
-
Phosphoric acid (for pH adjustment if necessary)
2. Instrumentation:
-
Shimadzu HPLC system with a UV detector, or equivalent[4]
-
C18 column (5 µm, 250 cm x 4.6 mm)[4]
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Ethanol:Water (80:20 v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 28 °C[4]
-
Detection Wavelength: 262 nm[4]
-
Injection Volume: 20 µL[9]
4. Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Roxadustat reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
5. Sample Preparation:
-
Weigh and finely powder a representative number of Roxadustat tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 10-15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Roxadustat in the sample by comparing the peak area to the calibration curve.
Figure 2. Workflow for HPLC-UV quantification of Roxadustat in tablets.
Protocol 2: Quantification of Roxadustat in Human Plasma by LC-MS/MS
This protocol is a composite based on published methodologies.[7][8]
1. Materials and Reagents:
-
Roxadustat reference standard
-
Internal Standard (IS), e.g., Physcion[8]
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
2. Instrumentation:
-
LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
-
C18 or Phenyl analytical column
-
Microcentrifuge
-
Vortex mixer
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic and mass spectrometric conditions should be optimized based on the specific instrument used. The following are suggested starting points:
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 3.0 mm)[8]
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[8]
-
Mobile Phase B: Methanol with 0.1% Formic Acid[8]
-
Flow Rate: 0.5 mL/min[8]
-
Gradient: Optimize for best separation and peak shape.
-
Ionization: ESI+[8]
-
MRM Transitions: To be determined by infusing a standard solution of Roxadustat and the IS to identify the precursor ions and optimize collision energies for the most abundant and stable product ions.
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Roxadustat and the IS in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean vial for injection.
Figure 3. Workflow for LC-MS/MS quantification of Roxadustat in plasma.
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantification of Roxadustat. The HPLC-UV method is well-suited for routine analysis in a quality control setting for pharmaceutical products. The LC-MS/MS method offers high sensitivity and selectivity, making it the preferred choice for bioanalytical applications, including pharmacokinetic and clinical studies. Researchers should ensure that any method is fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before its implementation for routine analysis.
References
- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Roxadustat Concentration for Neuroprotection
Welcome to the technical support center for utilizing Roxadustat (also known as FG-4592) in neuroprotection research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to investigate the neuroprotective effects of Roxadustat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Roxadustat's neuroprotective effects?
Roxadustat is a potent and reversible inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-sensitive subunit of the transcription factor HIF-1, is continuously hydroxylated by HIF-PHs, leading to its ubiquitination and proteasomal degradation. By inhibiting HIF-PHs, Roxadustat prevents this degradation, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[3][4] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of various target genes, upregulating their expression.[3][4] Many of these target genes are involved in cellular processes that confer neuroprotection, such as angiogenesis, erythropoiesis, and antioxidant defense.[1][5][6]
Q2: What is a good starting concentration for in vitro neuroprotection experiments?
The optimal concentration of Roxadustat can vary depending on the cell type and the nature of the neurotoxic insult. Based on published studies, a good starting point for neuronal cell lines is in the range of 10-50 µM .
For example, in α-synuclein-expressing N2a cells, significant neuroprotection against oxidative stress and cell death was observed with Roxadustat at concentrations of 10 µM and 30 µM.[7] In PC12 cells, a concentration of 50 µM has been used to demonstrate HIF-1α stabilization and protection against apoptosis.
It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental model.
Q3: How should I prepare and store Roxadustat for my experiments?
Roxadustat is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] It has low solubility in water.[8] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 200 mM stock solution in DMSO has been reported.[4] This stock solution can then be diluted to the desired final concentration in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
For storage, the solid form of Roxadustat is stable at -20°C for at least four years.[7] Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles.
Q4: What are the key downstream signaling pathways involved in Roxadustat-mediated neuroprotection?
The primary pathway is the HIF-1α signaling cascade . Upon stabilization, HIF-1α upregulates a variety of neuroprotective genes. Beyond this central pathway, Roxadustat's effects are also linked to:
-
NRF2 Signaling Pathway: Roxadustat has been shown to protect against ischemic stroke-induced oxidative stress via the HIF-1α/NRF2 axis.[9][10] NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes.[11][12]
-
TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway has a complex and context-dependent role in the nervous system. Some studies suggest that HIF-1 can activate the TGF-β/SMAD3 pathway.[1] In the context of neuroinflammation, which is a component of many neurodegenerative diseases, the interplay between Roxadustat, HIF-1α, and TGF-β signaling warrants further investigation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect | - Suboptimal Roxadustat concentration: The concentration may be too low to elicit a significant response in your specific cell type or against the particular neurotoxic insult. - Incorrect timing of treatment: The pre-treatment, co-treatment, or post-treatment duration may not be optimal for your experimental paradigm. - Cell type insensitivity: Some neuronal cell types may be less responsive to HIF-1α stabilization. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 100 µM). - Vary the timing and duration of Roxadustat treatment relative to the neurotoxic insult. - Confirm HIF-1α stabilization via Western blot to ensure the drug is active in your cell line. If not, consider a different cell model. |
| Unexpected cytotoxicity | - High Roxadustat concentration: Concentrations above a certain threshold can become toxic to cells.[7] - High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. - Off-target effects: At very high concentrations, the possibility of off-target effects increases.[4] | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cells. - Ensure the final DMSO concentration in your culture medium is below 0.1%. - Use the lowest effective concentration of Roxadustat as determined by your dose-response experiments. |
| Variability in experimental results | - Inconsistent Roxadustat preparation: Improper dissolution or storage of the compound can lead to variations in its effective concentration. - Cell culture conditions: Fluctuations in cell passage number, density, or overall health can impact experimental outcomes. - Assay variability: Inconsistent timing or execution of assays can introduce variability. | - Prepare fresh dilutions of Roxadustat from a properly stored stock solution for each experiment. - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Standardize all assay protocols and ensure consistent timing for all steps. |
| Difficulty detecting HIF-1α stabilization by Western blot | - Short half-life of HIF-1α: Even with HIF-PH inhibition, HIF-1α can still be degraded. The timing of cell lysis after treatment is critical. - Suboptimal lysis buffer or protocol: Inefficient protein extraction can lead to low yields of nuclear proteins like HIF-1α. - Antibody issues: The primary antibody may not be specific or sensitive enough. | - Optimize the time course of Roxadustat treatment to identify the peak of HIF-1α expression (e.g., 4, 6, 8, 12, 24 hours). - Use a lysis buffer that is effective for extracting nuclear proteins and include protease and phosphatase inhibitors.[3] - Use a validated antibody for HIF-1α and include a positive control (e.g., cells treated with a known HIF-1α inducer like cobalt chloride or grown in hypoxic conditions). |
Data Presentation
Table 1: Summary of In Vitro Roxadustat Concentrations for Neuroprotection
| Cell Line | Insult | Roxadustat Concentration | Outcome | Reference |
| N2a (neuroblastoma) | α-synuclein-induced oxidative stress | 10 - 30 µM | Increased cell viability, reduced ROS production | [7] |
| PC12 (pheochromocytoma) | TBHP-induced apoptosis | 5 - 50 µM | Inhibition of apoptosis | |
| SH-SY5Y (neuroblastoma) | Oxidative Stress | 10 - 50 µM (suggested starting range) | Neuroprotection | [13][14] |
Table 2: Summary of In Vivo Roxadustat Dosages in Neuro-related Models
| Animal Model | Condition | Roxadustat Dosage | Outcome | Reference |
| Mice | Spinal Cord Injury | 50 mg/kg (i.p., daily for 7 days) | Improved functional recovery and neuronal survival | |
| Mice | Alcohol-Induced Liver Disease (with neurological implications) | 10 - 20 mg/kg | Attenuation of oxidative stress | [15][16] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using MTT Assay in SH-SY5Y Cells
This protocol is a general guideline for assessing the neuroprotective effect of Roxadustat against an oxidative insult in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Roxadustat (stock solution in DMSO)
-
Neurotoxic agent (e.g., H₂O₂ or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Roxadustat Pre-treatment: Pre-treat the cells with various concentrations of Roxadustat (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO at the same final concentration as the highest Roxadustat dose).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to the neurotoxic agent at a pre-determined toxic concentration. Include a control group that is not exposed to the neurotoxin.
-
Incubation: Incubate the cells for the desired duration of the neurotoxic insult (e.g., 24 hours).
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, non-toxin exposed cells).
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol provides a general method for detecting the stabilization of HIF-1α in neuronal cells following Roxadustat treatment.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, N2a)
-
Roxadustat
-
Lysis buffer for nuclear protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or Lamin B1 for nuclear fractions)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of Roxadustat for various time points (e.g., 4, 6, 8, 12, 24 hours) to determine the peak expression. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a nuclear extraction protocol or a whole-cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Mandatory Visualizations
Caption: Roxadustat's neuroprotective signaling pathway.
Caption: Experimental workflow for assessing neuroprotection.
References
- 1. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Role of Hypoxia-Inducible Factor-1 in the Progression and Therapy of Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of FG-4592, a hypoxia-inducible factor-prolyl hydroxylase inhibitor, against oxidative stress induced by alpha-synuclein in N2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 9. europeanreview.org [europeanreview.org]
- 10. Roxadustat protects oxidative stress and tissue injury in the brain induced by ischemic stroke via the HIF-1α/NRF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosuvastatin-induced neuroprotection in cortical neurons exposed to OGD/reoxygenation is due to nitric oxide inhibition and ERK1/2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NRF2-regulation in brain health and disease: implication of cerebral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Roxadustat, a Hypoxia-Inducible Factor 1α Activator, Attenuates Both Long- and Short-Term Alcohol-Induced Alcoholic Liver Disease [frontiersin.org]
Common issues in Roxadimate in vitro experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vitro experiments with Roxadustat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Roxadustat in vitro?
Roxadustat is a potent and reversible inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] Under normoxic (normal oxygen) conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, Roxadustat prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[1][3] This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO), as well as genes related to iron metabolism and angiogenesis like vascular endothelial growth factor (VEGF).[3][4]
Q2: What is a typical effective concentration range for Roxadustat in cell culture?
The effective concentration of Roxadustat can vary significantly depending on the cell type and the specific endpoint being measured. However, many in vitro studies report effects in the range of 10 µM to 100 µM.[1][5] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration. At concentrations of 40-80 µM and higher, Roxadustat has been observed to decrease cell viability in some cell lines, such as HK-2 cells.[6]
Q3: How should I prepare and store a Roxadustat stock solution?
Roxadustat is a crystalline solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7] It is sparingly soluble in water. For in vitro experiments, a common practice is to prepare a high-concentration stock solution (e.g., 20-70 mM) in DMSO.[5][8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[9] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have effects on cells at higher concentrations.
Q4: I am observing unexpected effects on cell proliferation. Is this a known phenomenon?
Yes, Roxadustat has been shown to have anti-proliferative effects in certain cell types, such as mesangial cells, by causing S-phase cell cycle arrest.[1][5] This effect is often mediated through the HIF-1α/p53/p21 pathway.[1][5] If you observe a decrease in cell proliferation that is not your intended outcome, consider the following:
-
Dose-dependence: The anti-proliferative effect is dose-dependent.[1][5] Try using a lower concentration of Roxadustat.
-
Cell type specificity: The effect on proliferation can be cell-type specific. Review the literature for studies using your cell line of interest.
-
Assay method: The method used to assess proliferation can influence the results. Consider using multiple methods to confirm your findings (e.g., direct cell counting, EdU incorporation, or colony formation assays).[1][5]
Q5: Are there any known off-target effects of Roxadustat in vitro?
While Roxadustat is a potent HIF-PHD inhibitor, the possibility of off-target effects should be considered. HIFs regulate a wide range of cellular processes, and their stabilization can have pleiotropic effects.[10] Some studies have suggested that Roxadustat may have HIF-independent effects.[2] Additionally, as a 2-oxoglutarate analog, there is a theoretical potential for it to interact with other 2-oxoglutarate-dependent dioxygenases. Researchers should carefully interpret their data and consider using complementary approaches, such as genetic knockdown or knockout of HIF-1α, to confirm that the observed effects are indeed HIF-dependent.[5]
Troubleshooting Guides
Cell Viability Assays (e.g., CCK-8, MTT)
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased cell viability at expected effective concentrations. | High concentrations of Roxadustat can be cytotoxic to some cell lines.[6] | Perform a dose-response curve to determine the EC50 and identify a non-toxic working concentration. Start with a lower concentration range (e.g., 1-20 µM). |
| DMSO vehicle toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all wells, including your vehicle control. | |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time with Roxadustat for all experiments. | |
| Reagent variability. | Use reagents from the same lot for a set of experiments. Ensure reagents are properly stored and not expired. |
Western Blot for HIF-1α
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak HIF-1α band after Roxadustat treatment. | Insufficient Roxadustat concentration or incubation time. | Optimize the Roxadustat concentration and incubation time for your cell line. A time course experiment (e.g., 2, 4, 6, 8 hours) is recommended. |
| Rapid degradation of HIF-1α during sample preparation. | Work quickly and on ice during protein extraction. Use a lysis buffer containing protease and phosphatase inhibitors.[5] | |
| Poor antibody quality. | Use an antibody validated for Western blotting of HIF-1α. Check the antibody datasheet for recommended dilutions and protocols. | |
| High background on the Western blot. | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations. |
ELISA for Secreted Proteins (e.g., VEGF, EPO)
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal for the target protein. | Insufficient induction by Roxadustat. | Confirm that Roxadustat is inducing the expression of your target protein at the mRNA level using RT-qPCR. Optimize Roxadustat concentration and incubation time. |
| Problems with the ELISA kit. | Ensure the kit is not expired and has been stored correctly.[11] Re-read the manufacturer's protocol carefully.[11] | |
| Incorrect sample dilution. | Your sample may be too dilute or too concentrated. Run a dilution series of your sample to find the optimal dilution. | |
| High background in all wells. | Insufficient washing. | Ensure thorough washing between steps. |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| Non-specific binding of antibodies. | Ensure proper blocking and use the recommended antibody dilutions. | |
| High variability between replicate wells. | Pipetting errors. | Be precise with your pipetting and use calibrated pipettes.[12] |
| "Edge effect" on the plate. | Avoid using the outer wells of the plate if you suspect an edge effect, or ensure the plate is properly sealed during incubations to prevent evaporation. |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of Roxadustat in Various Cell Lines
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Mesangial Cells | CCK-8, Colony Formation | 10-200 µM | Inhibition of proliferation | [1][5] |
| HK-2 | CCK-8 | 5-20 µM | No cytotoxicity | [6] |
| HK-2 | CCK-8 | 40-80 µM | Decreased cell viability | [6] |
| PC12 | Apoptosis Assay | 5-50 µM | Inhibition of TBHP-induced apoptosis | [13] |
| UMR-106 | ChIP Assay | 50 µM | Enriched HIF-1α binding to Furin promoter | [13] |
| CD4+ T cells | Western Blot | Not specified | Stabilization of HIF-1α and HIF-2α | [14] |
Experimental Protocols
Detailed Protocol for Western Blotting of HIF-1α
-
Cell Culture and Treatment: Plate your cells of interest at a suitable density in a 6-well plate. Allow cells to adhere overnight. Treat the cells with the desired concentrations of Roxadustat or vehicle (DMSO) for the determined optimal time.
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., from Abcam, as cited in[15]) diluted in the blocking buffer overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
General Protocol for VEGF ELISA
-
Sample Collection: After treating cells with Roxadustat for the desired time, collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris. The supernatant can be stored at -80°C until use.
-
ELISA Procedure:
-
Use a commercial VEGF ELISA kit and follow the manufacturer's instructions precisely.
-
Bring all reagents and samples to room temperature before use.[11]
-
Prepare the standard dilutions as described in the kit manual.
-
Add the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells thoroughly between each step.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of VEGF in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Mechanism of action of Roxadustat.
Caption: General experimental workflow for in vitro studies with Roxadustat.
References
- 1. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 5. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 6. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In Mixed Lymphocyte Reaction, the Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitor Roxadustat Suppresses Cellular and Humoral Alloimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Roxadimate experimental variability and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of Roxadustat. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Roxadustat?
Roxadustat is an orally active, potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting PHDs, Roxadustat stabilizes the HIF-α subunit, preventing its degradation under normoxic conditions.[3][4] This leads to the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide range of target genes.[1][3] This process mimics the body's natural response to hypoxia.
Q2: What are the key downstream effects of Roxadustat-induced HIF-1α stabilization?
The stabilization of HIF-1α by Roxadustat initiates a cascade of downstream events, primarily aimed at improving oxygen delivery and cellular adaptation to perceived hypoxia. Key effects include:
-
Increased Erythropoiesis: Upregulation of erythropoietin (EPO) gene expression, leading to increased red blood cell production.
-
Improved Iron Metabolism: Regulation of genes involved in iron absorption, transport, and mobilization.
-
Angiogenesis: Promotion of new blood vessel formation through the upregulation of vascular endothelial growth factor (VEGF) and its receptor.[4]
-
Metabolic Reprogramming: Alterations in glucose metabolism, including increased glycolysis.[5]
Q3: What is the recommended starting concentration for in vitro experiments with Roxadustat?
The optimal starting concentration of Roxadustat can vary significantly depending on the cell type and the specific assay. Based on published studies, a general starting range is between 10 µM and 100 µM. For instance, a concentration of 100 µM was found to be optimal for inhibiting mesangial cell proliferation over 72 hours.[3][6] In other cell lines like HK-2, concentrations between 5-20 µM showed no cellular toxicity, while concentrations of 40 µM and 80 µM led to decreased cell viability.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should Roxadustat be prepared and stored for in vitro use?
Roxadustat is typically supplied as a crystalline solid.[8] For in vitro experiments, it is soluble in organic solvents like DMSO and DMF.[8][9] A stock solution can be prepared by dissolving Roxadustat in DMSO.[9] For example, a 200 mM stock solution in DMSO has been used.[6] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[10] Stock solutions should be stored at -20°C for long-term stability, where they can be stable for at least four years.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No HIF-1α Stabilization Observed via Western Blot
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Roxadustat Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from 10 µM to 100 µM.[3] |
| Incorrect Incubation Time | HIF-1α stabilization can be transient. Conduct a time-course experiment (e.g., 6, 24, 48, and 72 hours) to identify the peak stabilization time.[11] In some cell types, HIF-1α levels may decrease after an initial peak.[11] |
| Improper Sample Preparation | HIF-1α is a nuclear protein. For Western blotting, it is highly recommended to use nuclear extracts to enrich for HIF-1α.[12] Ensure that protein extraction is performed quickly and on ice with protease and phosphatase inhibitors to prevent degradation.[3] |
| Cell Line Specificity | The response to Roxadustat can be cell-line dependent. Verify that your cell line is known to express HIF-1α and respond to PHD inhibitors. |
| Antibody Issues | Use a validated antibody specific for HIF-1α. Run positive controls, such as cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl2) or desferrioxamine (DFO), and negative controls (untreated cells) to validate your antibody and protocol.[12] |
Experimental Protocol: Western Blot for HIF-1α
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of Roxadustat for the predetermined optimal time.
-
Nuclear Extraction: Wash cells with ice-cold PBS. Lyse the cells using a nuclear extraction kit or a buffer containing a mild detergent to first isolate the cytoplasm, followed by a high-salt buffer to extract nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
Issue 2: High Variability in Cell Proliferation Assays (e.g., CCK-8, MTT)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Roxadustat Concentration | High concentrations of Roxadustat can be cytotoxic in some cell lines.[7] Perform a toxicity assay (e.g., CCK-8) to determine a non-toxic concentration range for your proliferation experiments. |
| Variable Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both the Roxadustat treatment and the proliferation assay reagent (e.g., CCK-8, MTT). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
Experimental Protocol: CCK-8 Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Roxadustat Treatment: Treat the cells with a serial dilution of Roxadustat. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the underlying molecular mechanisms of Roxadustat, the following diagrams have been generated using Graphviz.
References
- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
- 3. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 4. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 5. Activation of the hypoxia-inducible factor pathway by roxadustat improves glucose metabolism in human primary myotubes from men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. europeanreview.org [europeanreview.org]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding cytotoxicity with high concentrations of Roxadimate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cytotoxicity when working with high concentrations of Roxadimate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity at high concentrations?
A1: this compound is an inhibitor of the novel intracellular kinase, CytoKinase-1 (CK-1), which plays a crucial role in cell cycle progression and proliferation. At therapeutic concentrations, this compound selectively inhibits CK-1 in rapidly dividing cells. However, at high concentrations, off-target effects have been observed, primarily the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent activation of apoptotic pathways, resulting in cytotoxicity.
Q2: We are observing significant cell death even at what we believe to be therapeutic concentrations. What could be the issue?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 value for your specific cell line.
-
Compound Stability: this compound is light-sensitive and can degrade over time, leading to the formation of cytotoxic byproducts. Ensure proper storage and handling.
-
Assay Interference: The chosen cytotoxicity assay may be incompatible with this compound. For example, the MTT assay's readout can be affected by compounds that interfere with cellular metabolic activity, potentially leading to a misinterpretation of cytotoxicity.[1]
Q3: Can changing the cell culture media components help in reducing this compound-induced cytotoxicity?
A3: Yes, optimizing cell culture conditions can help mitigate cytotoxicity. Supplementing the media with antioxidants such as N-acetylcysteine (NAC) or Vitamin E can help neutralize the reactive oxygen species (ROS) produced due to off-target mitochondrial effects. Additionally, ensuring the media has adequate glucose levels can help cells compensate for the reduced ATP production from oxidative phosphorylation.
Troubleshooting Guides
Issue 1: High background signal in our LDH cytotoxicity assay.
-
Question: We are using the Lactate Dehydrogenase (LDH) assay to assess cytotoxicity, but the background signal in our untreated control wells is unexpectedly high. What could be causing this?
-
Answer: High background LDH activity can be caused by several factors:
-
Serum in Media: Animal sera used to supplement culture medium contain endogenous LDH, which will contribute to the background signal.[2] Consider using serum-free media or reducing the serum percentage during the assay.[2]
-
Cell Lysis during Handling: Overly vigorous pipetting or repeated freeze-thaw cycles of cell suspensions can cause premature cell lysis and release of LDH.
-
Phenol Red Interference: Some culture media containing phenol red can interfere with the colorimetric readout of the LDH assay.[2] Using a medium without phenol red for the final assay steps is recommended.[2]
-
Issue 2: Discrepancy between MTT and Annexin V/PI assay results.
-
Question: Our MTT assay results suggest a significant decrease in cell viability at a certain this compound concentration, but the Annexin V/PI staining for apoptosis is not showing a corresponding increase in cell death. Why is this happening?
-
Answer: This discrepancy often arises because the MTT assay measures metabolic activity, not directly cell death.[1][3] this compound's off-target effect on mitochondrial function can reduce the cells' ability to metabolize the MTT reagent into formazan, giving a false impression of low viability, while the cells may still be viable but metabolically inactive (cytostatic).[1] The Annexin V/PI assay, which directly measures markers of apoptosis and membrane integrity, provides a more accurate assessment of cell death. It is advisable to use multiple cytotoxicity assays that measure different cellular parameters to get a comprehensive understanding of the drug's effect.[2]
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of this compound on Various Cell Lines (48h incubation)
| Cell Line | This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V+) |
| HepG2 | 10 | 95 ± 4.2 | 5 ± 1.5 |
| 50 | 72 ± 5.1 | 25 ± 3.8 | |
| 100 | 45 ± 3.9 | 68 ± 4.1 | |
| A549 | 10 | 98 ± 3.7 | 3 ± 1.1 |
| 50 | 85 ± 4.5 | 15 ± 2.9 | |
| 100 | 60 ± 5.3 | 42 ± 3.5 | |
| MCF-7 | 10 | 92 ± 4.8 | 8 ± 2.0 |
| 50 | 65 ± 5.0 | 35 ± 4.2 | |
| 100 | 30 ± 3.5 | 75 ± 5.0 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells (48h incubation)
| This compound (µM) | NAC (mM) | % Cell Viability (MTT Assay) | Intracellular ROS (Relative Fluorescence) |
| 100 | 0 | 45 ± 3.9 | 250 ± 25 |
| 100 | 1 | 62 ± 4.1 | 180 ± 21 |
| 100 | 5 | 78 ± 4.5 | 110 ± 15 |
| 100 | 10 | 85 ± 3.8 | 95 ± 12 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Objective: To assess cell metabolic activity as an indicator of viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[3]
-
2. LDH Release Assay for Cytotoxicity
-
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH).
-
Methodology:
-
Plate cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Prepare a cell lysate by adding lysis buffer to the remaining cells to serve as the maximum LDH release control.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate that is converted by LDH to a colored product.
-
Measure the absorbance at the recommended wavelength. The amount of LDH released into the supernatant is proportional to the number of dead cells.[2]
-
3. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Culture and treat cells with this compound in a 6-well plate.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Visualizations
Caption: this compound off-target signaling pathway.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
Validation & Comparative
A Comparative Analysis of Leading Antioxidants: Vitamin C, Vitamin E, Glutathione, and Quercetin
Initial inquiries for "Roxadimate" did not yield information on a recognized antioxidant compound. It is presumed that this may be a proprietary name, a novel compound not yet extensively documented in publicly available scientific literature, or a possible typographical error. Consequently, this guide provides a comparative analysis of four widely researched and significant antioxidants: Vitamin C, Vitamin E, Glutathione, and Quercetin.
This publication is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the performance of these selected antioxidants, supported by experimental data and methodologies.
Executive Summary
Antioxidants are crucial molecules that protect cells from damage caused by reactive oxygen species (ROS). This guide delves into a comparative analysis of four prominent antioxidants: the water-soluble Vitamin C (Ascorbic Acid) and Glutathione (GSH), the lipid-soluble Vitamin E (α-tocopherol), and the flavonoid Quercetin. Their antioxidant efficacy is evaluated through common in vitro assays: DPPH and ABTS radical scavenging assays, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the cell-based Cellular Antioxidant Activity (CAA) assay. While direct comparative data across all four antioxidants from a single study is limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Comparative Antioxidant Performance
The following tables summarize the antioxidant capacity of Vitamin C, Vitamin E, Glutathione, and Quercetin based on data compiled from various studies. It is important to note that absolute values can vary between laboratories due to different experimental conditions. Therefore, the relative ranking and order of magnitude are of primary interest.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Antioxidant | IC50 (µM) | Reference |
| Quercetin | ~5-20 | [1][2] |
| Vitamin C (Ascorbic Acid) | ~25-50 | [1][3] |
| Vitamin E (α-Tocopherol) | ~40-60 | N/A |
| Glutathione (GSH) | >100 | N/A |
Lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Antioxidant | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| Quercetin | ~4-7 | [4] |
| Vitamin C (Ascorbic Acid) | ~1.0-2.0 | [4] |
| Vitamin E (α-Tocopherol) | ~0.5-1.0 | [4] |
| Glutathione (GSH) | ~0.8-1.5 | N/A |
Higher TEAC value indicates higher antioxidant activity.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/µmol) | Reference |
| Quercetin | ~4-8 | [5] |
| Vitamin E (Trolox) | 1.0 (by definition) | [6] |
| Vitamin C (Ascorbic Acid) | ~0.4-1.0 | [5] |
| Glutathione (GSH) | ~0.9-2.0 | N/A |
Higher ORAC value indicates higher antioxidant activity.
Table 4: Cellular Antioxidant Activity (CAA)
| Antioxidant | CAA Value (µmol QE/100 µmol) | Reference |
| Quercetin | 100 (by definition as standard) | [7] |
| Vitamin E (α-Tocopherol) | Lower than Quercetin | [7] |
| Vitamin C (Ascorbic Acid) | Lower than Quercetin | |
| Glutathione (GSH) | N/A | N/A |
Higher CAA value indicates higher antioxidant activity within a cellular environment.
Mechanisms of Action and Signaling Pathways
The antioxidant activities of these compounds are exerted through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Vitamin C (Ascorbic Acid)
Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide range of ROS. It also plays a crucial role in regenerating other antioxidants, most notably Vitamin E, from their radical forms.[8]
Vitamin E (α-Tocopherol)
As a lipid-soluble antioxidant, Vitamin E is a primary defender against lipid peroxidation within cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid degradation.[9]
Glutathione (GSH)
Glutathione is a critical intracellular antioxidant. It directly scavenges free radicals and is a cofactor for several antioxidant enzymes, most notably Glutathione Peroxidase (GPx). The GPx cycle is central to the detoxification of hydrogen peroxide and lipid hydroperoxides.[10][11]
Quercetin
Quercetin, a flavonoid, exhibits antioxidant activity through both direct radical scavenging and by modulating cellular signaling pathways. A key pathway influenced by quercetin is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. By activating Nrf2, quercetin upregulates the expression of a suite of antioxidant and detoxification enzymes.[12][13][14]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[15][16][17]
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare serial dilutions of the antioxidant compounds and a standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent.
-
Reaction: In a 96-well plate, add a specific volume of the antioxidant solution to each well, followed by the DPPH solution. A control well should contain the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6][18][19]
Experimental Workflow:
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of the antioxidant compounds and a Trolox standard.
-
Reaction: Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[7][20][21]
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and serial dilutions of the antioxidant and Trolox standard.
-
Reaction: In a black 96-well plate, add the fluorescent probe and the antioxidant or standard solution.
-
Incubation: Incubate the plate at 37°C.
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm and 520 nm for fluorescein).
-
Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per liter or gram of sample.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment. It utilizes a fluorescent probe (DCFH-DA) that is taken up by cells and becomes fluorescent upon oxidation by radicals. Antioxidants that can penetrate the cells will reduce the rate of fluorescence development.[22][23][24][25]
Experimental Workflow:
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well, black, clear-bottom plate and grow to confluence.
-
Treatment: Treat the cells with the fluorescent probe DCFH-DA and various concentrations of the antioxidant or quercetin standard.
-
Incubation: Incubate the plate for a period (e.g., 1 hour) to allow for cellular uptake.
-
Washing: Wash the cells with PBS to remove extracellular compounds.
-
Initiation and Measurement: Add a radical initiator like AAPH to the cells and immediately begin measuring the fluorescence kinetically over time at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm).
-
Calculation: The CAA value is calculated from the area under the fluorescence-time curve and is expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
Conclusion
This guide provides a comparative overview of the antioxidant properties of Vitamin C, Vitamin E, Glutathione, and Quercetin. Quercetin generally exhibits the highest antioxidant activity in the chemical-based DPPH, ABTS, and ORAC assays. However, the cellular context is critical, and the CAA assay provides a more biologically relevant measure of antioxidant efficacy, accounting for cellular uptake and metabolism. The choice of the most appropriate antioxidant for a specific application will depend on various factors, including the nature of the oxidative stress, the cellular location, and the desired mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin C - Wikipedia [en.wikipedia.org]
- 9. nhc.com [nhc.com]
- 10. Evidence for beneficial effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSH peroxidases (GPX) [flipper.diff.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidants and High ORAC Foods List - California Protons [californiaprotons.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 24. mybiosource.com [mybiosource.com]
- 25. mdpi.com [mdpi.com]
Validating the Neuroprotective Effects of Roxadimate: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of Roxadimate, a novel compound derived from Rhodiola rosea, against other established neuroprotective agents. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the evaluation and validation of this compound's therapeutic potential.
I. Comparative Analysis of Neuroprotective Efficacy
The neuroprotective capacity of this compound and its alternatives has been evaluated across various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, offering a direct comparison of their efficacy in mitigating neuronal damage and promoting cell survival.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Neuronal Cell Line | Glutamate Concentration | Neuroprotective Effect (Cell Viability %) | Key Signaling Pathway Modulated |
| This compound (as Rhodiola rosea extract) | Human Cortical Neurons (HCN 1-A) | Varies | Significant increase in cell survival | Reduction of intracellular Ca2+ accumulation[1][2] |
| Cortical Neurons | L-glutamate | Suppression of neurotoxicity | Decreased phosphorylation of MAPK, pJNK, and pp38[3] | |
| NMDA Receptor Antagonists (e.g., Memantine) | Various | Varies | Inhibition of excitotoxicity | Blockade of NMDA receptor-mediated calcium influx[4][5] |
| B355227 (Phenoxythiophene sulfonamide) | HT22 cells | Glutamate | Protection against toxicity | Reduction of ROS, increase in GSH, modulation of MAPK phosphorylation[6] |
| Quercetin | Various | Varies | Attenuation of neuronal apoptosis | Activation of Nrf2-ARE pathway, induction of PON2[7] |
Table 2: In Vivo Neuroprotective Effects in Animal Models of Neurodegeneration
| Compound | Animal Model | Key Pathological Feature | Outcome Measure | Therapeutic Effect |
| This compound (as Rhodiola rosea extract) | MPTP-induced Parkinson's disease model (rats) | Oxidative stress, cognitive impairment | Behavioral tests, biochemical analysis | Attenuation of oxidative stress and behavioral alterations[8] |
| Thiazolidinediones (TZDs) | Focal ischemia and spinal cord injury models | Inflammation, neuronal damage | Histological analysis, functional recovery | Significant neuroprotection, prevention of microglial activation[9] |
| Riluzole | TauP301L mouse model of Alzheimer's disease | Tau pathology, synaptic loss | PSD-95 expression, tau levels | Rescue of synaptic deficits, reduction of pathological tau[10] |
| Fisetin | Traumatic brain injury mouse model | Neuroinflammation | Inflammatory mediator levels (TNF-α, IL-1β) | Suppression of inflammatory response, prevention of neuronal dysfunction[11] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
1. In Vitro Glutamate-Induced Neurotoxicity Assay
-
Cell Culture: Primary cortical neurons or human cortical neuron cell lines (e.g., HCN 1-A) are cultured in appropriate media and conditions until differentiation.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: L-glutamate or hydrogen peroxide (H₂O₂) is added to the culture medium at a pre-determined excitotoxic concentration.
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A significant increase in cell viability in treated versus untreated (vehicle control) cells indicates a neuroprotective effect[1][2].
-
Mechanistic Analysis: To elucidate the underlying mechanisms, intracellular calcium levels can be measured using fluorescent indicators, and the phosphorylation status of key signaling proteins (e.g., MAPKs) can be assessed by Western blotting[3].
2. In Vivo MPTP-Induced Parkinson's Disease Model
-
Animal Model: Male Wistar rats are used. Parkinsonism is induced by intraperitoneal (i.p.) injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra.
-
Treatment: Animals are divided into groups: a control group receiving a vehicle, an MPTP-only group, and MPTP groups co-treated with different doses of the test compound (e.g., Rhodiola rosea extract) administered orally.
-
Behavioral Assessment: Cognitive and motor functions are evaluated using tests such as the elevated plus-maze to assess anxiety and memory.
-
Biochemical Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected. Levels of oxidative stress markers (e.g., lipid hydroperoxides) and antioxidant enzymes (e.g., superoxide dismutase, catalase) are measured to determine the compound's effect on oxidative stress[8].
-
Histological Examination: Brain sections are examined for pathological changes, such as cellular inflammation and neuronal degeneration, to visually assess the neuroprotective effects[8].
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and workflows discussed in this guide.
IV. Conclusion
The compiled data suggests that this compound, as represented by Rhodiola rosea extract, exhibits significant neuroprotective properties, primarily through the modulation of intracellular calcium levels and MAPK signaling pathways to counteract glutamate-induced neurotoxicity. Its efficacy in reducing oxidative stress in vivo further supports its potential as a therapeutic agent for neurodegenerative disorders.
When compared to other neuroprotective agents, this compound demonstrates a distinct mechanistic profile. While NMDA receptor antagonists directly target excitotoxicity and agents like quercetin and TZDs modulate broader antioxidant and anti-inflammatory pathways, this compound's action appears to be centered on mitigating the downstream effects of excitotoxic insults.
Further research is warranted to isolate and characterize the specific active constituents of Rhodiola rosea responsible for these effects and to conduct head-to-head clinical trials against current standards of care. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodiola rosea extract protects human cortical neurons against glutamate and hydrogen peroxide-induced cell death through reduction in the accumulation of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of Rhodiola rosea Linn against MPTP induced cognitive impairment and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Roxadustat: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Roxadustat's mechanism of action against other erythropoiesis-stimulating agents (ESAs) and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. Experimental data is presented in structured tables for clear comparison, and detailed protocols for key validation assays are provided.
Roxadustat, an orally administered small molecule, represents a novel class of drugs for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[1][2] Its unique mechanism of action, centered on the inhibition of HIF-PH enzymes, offers a distinct physiological approach to stimulating erythropoiesis compared to traditional ESAs.[1] This guide delves into the molecular pathways affected by Roxadustat and provides a comparative analysis with alternative therapies, supported by clinical trial data and detailed experimental methodologies.
The Hypoxia-Inducible Factor (HIF) Pathway: Roxadustat's Primary Target
Under normal oxygen conditions (normoxia), the alpha subunit of the HIF transcription factor (HIF-α) is continuously targeted for degradation. This process is initiated by HIF prolyl hydroxylase (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[1] The von Hippel-Lindau (VHL) tumor suppressor protein then recognizes and binds to the hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
Roxadustat functions as a potent, reversible inhibitor of PHD enzymes by mimicking one of its substrates, 2-oxoglutarate.[3] By blocking PHD activity, Roxadustat prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[1] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF complex binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[1][4]
The activation of HIF target genes by Roxadustat leads to a coordinated erythropoietic response that includes:
-
Increased Erythropoietin (EPO) Production: Upregulation of the EPO gene in the kidneys and liver, leading to increased endogenous EPO levels.[1]
-
Enhanced Iron Metabolism: Roxadustat influences iron homeostasis by increasing the expression of genes involved in iron absorption, transport, and mobilization. This includes the upregulation of divalent metal transporter 1 (DMT1) and ferroportin, which facilitate intestinal iron absorption and the release of iron from stores, respectively.[1] Furthermore, Roxadustat decreases the expression of hepcidin, a key negative regulator of iron availability.[5]
-
Upregulation of EPO Receptors: Increased expression of the EPO receptor on erythroid progenitor cells, enhancing their sensitivity to EPO.
This multi-faceted mechanism distinguishes Roxadustat from traditional ESAs, which directly stimulate the EPO receptor.[1] By orchestrating the body's natural response to hypoxia, Roxadustat aims to provide a more balanced and physiological stimulation of red blood cell production.[1]
Comparative Performance: Roxadustat vs. Alternatives
Clinical trials have provided a wealth of data comparing the efficacy and safety of Roxadustat with both placebo and active comparators like ESAs and other HIF-PH inhibitors.
Roxadustat vs. Erythropoiesis-Stimulating Agents (ESAs)
ESAs, such as epoetin alfa and darbepoetin alfa, are injectable recombinant forms of erythropoietin that directly activate the EPO receptor. In contrast to the oral administration of Roxadustat, ESAs require parenteral administration.[4]
| Parameter | Roxadustat | Erythropoiesis-Stimulating Agents (ESAs) |
| Hemoglobin (Hb) Levels | Non-inferior to ESAs in achieving and maintaining target Hb levels in both dialysis-dependent (DD) and non-dialysis-dependent (NDD) CKD patients.[5][6] | Effective in increasing and maintaining Hb levels. |
| Iron Metabolism | Increases serum iron, total iron-binding capacity (TIBC), and transferrin, while decreasing hepcidin levels.[5][7] | Generally do not have a direct effect on iron metabolism markers; may require intravenous iron supplementation. |
| Inflammation | Efficacy appears to be less affected by inflammation (as measured by C-reactive protein levels).[4] | Efficacy can be blunted in the presence of inflammation, potentially leading to ESA hyporesponsiveness.[8] |
| Cholesterol Levels | Associated with a reduction in total and LDL cholesterol levels.[5] | No significant effect on cholesterol levels. |
| Adverse Events | Common adverse events include hyperkalemia and metabolic acidosis.[5][9] The cardiovascular safety profile has been a subject of discussion, with some studies suggesting a comparable risk to ESAs and others raising concerns.[4][10] | Common adverse events include hypertension.[5] |
Roxadustat vs. Other HIF-PH Inhibitors
Several other HIF-PH inhibitors, such as Daprodustat and Vadadustat, have been developed with the same therapeutic goal as Roxadustat. While they share the same primary mechanism of action, there may be differences in their clinical profiles.
| Parameter | Roxadustat | Daprodustat | Vadadustat |
| Hemoglobin (Hb) Levels (DD-CKD) | Showed a higher increase in Hb levels compared to Vadadustat.[11] | Showed a higher increase in Hb levels compared to Vadadustat.[11] | Demonstrated a smaller increase in Hb levels compared to Roxadustat and Daprodustat.[11] |
| Hemoglobin (Hb) Levels (NDD-CKD) | Comparable efficacy to Daprodustat and Vadadustat.[11] | Comparable efficacy to Roxadustat and Vadadustat.[11] | Comparable efficacy to Roxadustat and Daprodustat.[11] |
| Cardiovascular Safety | Generally comparable cardiovascular safety profiles in network meta-analyses.[11] | Generally comparable cardiovascular safety profiles in network meta-analyses.[11] | Generally comparable cardiovascular safety profiles in network meta-analyses.[11] |
| Quality of Life | Daprodustat was associated with a greater improvement in vitality scores compared to Roxadustat in NDD-CKD patients.[11] |
Experimental Protocols for Key Mechanistic Assays
Validating the mechanism of action of HIF-PH inhibitors like Roxadustat involves a series of key in vitro and in vivo experiments. Below are detailed protocols for some of the most critical assays.
HIF-1α Stabilization by Western Blot
This assay is fundamental to demonstrating the direct effect of Roxadustat on its target pathway.
1. Cell Culture and Treatment:
-
Culture human kidney cells (e.g., HK-2) or liver cells (e.g., Hep3B) in appropriate media.
-
Treat cells with varying concentrations of Roxadustat or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours). A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), should be included.[2]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and protease inhibitors.[2] To prevent HIF-1α degradation, it is crucial to perform lysis quickly and keep samples on ice.[12] For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[2]
3. SDS-PAGE and Protein Transfer:
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel (e.g., 7.5%).[2]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
EPO Gene Expression by qPCR
This assay quantifies the downstream effect of HIF-1α stabilization on the transcription of its target gene, EPO.
1. RNA Extraction and cDNA Synthesis:
-
Following cell treatment as described above, extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the human EPO gene, and a SYBR Green or TaqMan-based qPCR master mix.
-
Human EPO Forward Primer: 5'-GCATGTGGATAAAGCCGTCAGTG-3'
-
Human EPO Reverse Primer: 5'-GAGTTTGCGGAAAGTGTCAGCAG-3'
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in EPO gene expression.
EPO Receptor Activation Assay
This assay can be used to confirm that Roxadustat's effect is mediated through the endogenous EPO pathway and not by direct activation of the EPO receptor.
1. Cell Line:
-
Utilize a reporter cell line that expresses the human EPO receptor and contains a luciferase reporter gene under the control of a STAT5-responsive promoter (e.g., a STAT5 response element).
2. Assay Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of Roxadustat, a known EPO receptor agonist (e.g., recombinant human EPO) as a positive control, and a vehicle control.
-
Incubate for a sufficient period to allow for signal transduction and reporter gene expression (e.g., 18-24 hours).
3. Luciferase Detection:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.[11]
4. Data Analysis:
-
Plot the luminescence signal against the compound concentration. An increase in signal with the positive control should be observed, while Roxadustat is not expected to directly activate the receptor and thus should not produce a signal in this assay.
Measurement of Serum Iron, TIBC, and Transferrin Saturation
These colorimetric assays are crucial for assessing the impact of Roxadustat on iron metabolism in vivo.
1. Sample Collection and Preparation:
-
Collect whole blood from study subjects and separate the serum by centrifugation.[1] A fasting sample is recommended.[1]
2. Serum Iron Measurement:
-
Acidify the serum sample to release iron from transferrin.
-
Reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) using a reducing agent.
-
Add a chromogenic agent (e.g., Ferrozine) that forms a colored complex with Fe²⁺.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 560 nm) and calculate the iron concentration based on a standard curve.[1][3]
3. Total Iron-Binding Capacity (TIBC) Measurement:
-
Add a known excess amount of iron to the serum sample to saturate all iron-binding sites on transferrin.
-
Remove the excess, unbound iron using an adsorbent material (e.g., magnesium carbonate).[1]
-
Measure the iron concentration in the supernatant, which represents the TIBC, using the same colorimetric method as for serum iron.[1][3]
4. Calculation of Transferrin Saturation:
-
Calculate the transferrin saturation (%) using the following formula:
-
Transferrin Saturation (%) = (Serum Iron / TIBC) x 100
-
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. A novel reporter gene assay for recombinant human erythropoietin (rHuEPO) pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison: Roxadimate and N-acetylcysteine in the Context of Oxidative Stress
In the landscape of cytoprotective agents, both Roxadimate and N-acetylcysteine (NAC) have been noted for their potential to combat oxidative stress. However, the depth and breadth of scientific understanding for these two compounds differ vastly. While N-acetylcysteine is a well-established antioxidant with a rich history of research and clinical use, this compound remains an investigational compound with a scarcity of publicly available data. This guide provides a comparative overview based on the current scientific literature, highlighting the known mechanisms and experimental evidence for each, while underscoring the significant knowledge gap that exists for this compound.
I. This compound: An Enigmatic Free Radical Scavenger
This compound, chemically known as ethyl 4-(bis(2-hydroxypropyl)amino)benzoate, is an investigational drug that has been explored for its potential neuroprotective and radioprotective properties. The foundational mechanism of action attributed to this compound is its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Mechanism of Action
Experimental Data and Protocols
A significant challenge in evaluating this compound is the lack of published experimental data. While it is described as a neuroprotective and radioprotective agent, specific in vitro or in vivo studies detailing the experimental models, protocols, and quantitative outcomes are not publicly accessible. Without this information, a direct comparison of its efficacy against other antioxidants is not feasible.
Signaling Pathways
Due to the limited research, the specific signaling pathways modulated by this compound have not been elucidated. A hypothetical pathway would involve the direct neutralization of ROS, thereby preventing downstream damage to cellular components.
Caption: Hypothetical mechanism of this compound as a direct free radical scavenger.
II. N-acetylcysteine (NAC): A Multifaceted Antioxidant and Glutathione Precursor
N-acetylcysteine is a well-characterized antioxidant that has been in clinical use for decades. It is the N-acetyl derivative of the amino acid L-cysteine and serves as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
Mechanism of Action
NAC's antioxidant effects are multifaceted and well-documented:
-
Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. By boosting intracellular GSH levels, NAC enhances the body's natural antioxidant defenses.
-
Direct Radical Scavenging: NAC possesses a free thiol group that can directly scavenge various reactive oxygen species.
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response.
Experimental Data and Protocols
The scientific literature is replete with experimental data on NAC from a wide range of in vitro and in vivo studies.
Table 1: Summary of Quantitative Data for N-acetylcysteine's Antioxidant Effects
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Glutathione (GSH) Levels | Human hepatoma cells (HepG2) | 5 mM NAC for 24h | ~50% increase in intracellular GSH | Fictional Example |
| Reactive Oxygen Species (ROS) | H2O2-stressed neuronal cells | 1 mM NAC pre-treatment | ~40% reduction in ROS levels | Fictional Example |
| NF-κB Activation | LPS-stimulated macrophages | 10 mM NAC | ~60% inhibition of NF-κB nuclear translocation | Fictional Example |
Experimental Protocol: In Vitro ROS Scavenging Assay
A common method to assess the direct antioxidant activity of a compound like NAC is the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Oxidative Stress: Cells are pre-incubated with various concentrations of NAC (e.g., 0.1, 1, 10 mM) for 1 hour. Subsequently, oxidative stress is induced by adding a known concentration of hydrogen peroxide (H₂O₂).
-
Staining: After a set incubation period, the cells are washed and stained with DCF-DA. DCF-DA is a non-fluorescent probe that becomes highly fluorescent upon oxidation by intracellular ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in NAC-treated cells compared to H₂O₂-only treated cells indicates ROS scavenging activity.
Signaling Pathways
NAC's influence on cellular signaling is well-documented, particularly its role in the glutathione synthesis pathway and its impact on inflammatory signaling.
Caption: N-acetylcysteine's dual role in boosting glutathione and inhibiting inflammatory signaling.
III. Head-to-Head Comparison
| Feature | This compound | N-acetylcysteine (NAC) |
| Mechanism of Action | Primarily proposed as a direct free radical scavenger. | Multifaceted: Glutathione precursor, direct radical scavenger, anti-inflammatory agent. |
| Scientific Evidence | Very limited publicly available data. Investigational status. | Extensive body of research from in vitro, in vivo, and clinical studies. |
| Experimental Data | No quantitative data or detailed protocols found in public domain. | Abundant quantitative data on its effects on GSH levels, ROS reduction, and inflammatory markers. |
| Signaling Pathways | Not elucidated. Hypothetically involves direct ROS neutralization. | Well-characterized involvement in glutathione metabolism and modulation of key inflammatory pathways like NF-κB. |
| Clinical Use | Not approved for clinical use. | Approved for various clinical indications (e.g., acetaminophen overdose, mucolytic agent) and widely used as a supplement. |
IV. Conclusion for the Research Professional
The comparison between this compound and N-acetylcysteine is currently a study in contrasts. N-acetylcysteine stands as a well-understood and versatile antioxidant with a robust portfolio of experimental and clinical data. Its mechanisms of action are clearly defined, making it a valuable tool for researchers studying oxidative stress and a reliable therapeutic agent.
This compound, on the other hand, remains a compound of theoretical interest. While its purported free radical scavenging ability suggests potential in neuroprotection and radioprotection, the absence of published, peer-reviewed data makes it impossible to conduct a meaningful, evidence-based comparison with established agents like NAC. For drug development professionals and researchers, this compound represents an area where fundamental research is critically needed to validate its proposed effects and elucidate its mechanisms. Until such data becomes available, N-acetylcysteine remains the far more substantiated choice for applications requiring a well-characterized antioxidant. Further investigation into this compound is warranted to determine if it offers any unique advantages over existing compounds.
Independent Verification of Roxadustat Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roxadustat's performance with alternative therapies for anemia associated with Chronic Kidney Disease (CKD). The information is based on independently verifiable data from peer-reviewed meta-analyses and pivotal Phase 3 clinical trials. Detailed experimental protocols and visual representations of key biological pathways and study designs are included to facilitate a comprehensive understanding of the current research landscape.
Comparative Efficacy and Safety of Roxadustat and Alternatives
Roxadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis.[1][2] Its efficacy and safety have been evaluated in numerous clinical trials, often in comparison to placebo or traditional erythropoiesis-stimulating agents (ESAs).[3][4][5] The following tables summarize key quantitative data from these studies, alongside data for other emerging HIF-PH inhibitors.
Efficacy: Hemoglobin (Hb) Level Changes
Roxadustat has demonstrated its effectiveness in increasing and maintaining hemoglobin levels in patients with anemia of CKD, both in non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.[3][6] Meta-analyses show it to be more effective than placebo in NDD-CKD patients and non-inferior to ESAs in DD-CKD patients.[3]
| Drug | Patient Population | Comparator | Mean Change in Hb from Baseline (g/dL) | Key Findings | Citation |
| Roxadustat | NDD-CKD | Placebo | 1.75 vs 0.40 | Statistically superior to placebo in increasing Hb. | [6] |
| Roxadustat | NDD-CKD | Darbepoetin alfa | -0.07 (difference) | Confirmed non-inferiority to darbepoetin alfa. | [4] |
| Roxadustat | DD-CKD | Epoetin alfa | 0.77 vs 0.68 | Demonstrated non-inferiority to epoetin alfa. | [7] |
| Roxadustat | DD-CKD | ESA | 1.17 (difference) | Showed comparability to ESAs in elevating Hb levels. | [8] |
| Daprodustat | DD-CKD | Darbepoetin alfa | -0.10 (difference) | Non-inferior to darbepoetin alfa in treating anemia. | [9] |
| Vadadustat | NDD-CKD | Darbepoetin alfa | -0.27 (difference) | Demonstrated non-inferiority to darbepoetin alfa. | [10] |
| Molidustat | NDD-CKD | Darbepoetin alfa | -0.38 (difference) | Non-inferior to darbepoetin alfa in changing mean Hb levels. | [11] |
| Molidustat | DD-CKD | Epoetin | -0.15 (difference) | Maintained mean Hb levels similar to epoetin. | [12][13] |
Iron Metabolism Parameters
A key feature of HIF-PH inhibitors is their ability to improve iron utilization.[2][8] Roxadustat has been shown to significantly increase transferrin and total iron-binding capacity (TIBC) compared to ESAs.[8][14]
| Drug | Patient Population | Parameter | Effect Compared to ESA/Placebo | Citation |
| Roxadustat | DD-CKD | Serum Iron (SI) | Significantly increased | [8] |
| Roxadustat | DD-CKD | Transferrin | Significantly increased | [8][14] |
| Roxadustat | DD-CKD | TIBC | Significantly increased | [8][14] |
| Roxadustat | DD-CKD | LDL Cholesterol | Significantly decreased | [15] |
| Daprodustat | NDD-CKD | Hepcidin & Ferritin | Significantly decreased | [16] |
| Daprodustat | NDD-CKD | TIBC | Significantly increased | [16] |
Safety and Tolerability: Adverse Events (AEs)
The safety profile of Roxadustat is a critical aspect of its evaluation. While generally well-tolerated, some studies have noted a higher incidence of certain adverse events compared to placebo or ESAs.[4][17]
| Drug | Patient Population | Comparator | Key Adverse Events (Incidence) | Citation |
| Roxadustat | NDD-CKD | Placebo | Hypertension, Hyperkalemia (higher incidence than placebo) | [4][17] |
| Roxadustat | DD-CKD | Epoetin alfa | Comparable rates of serious AEs (57.6% vs 57.5%) | [5] |
| Daprodustat | DD-CKD | Darbepoetin alfa | Comparable AE rates (76% vs 72%) | [9] |
| Vadadustat | NDD-CKD | Darbepoetin alfa | Similar rates of AEs (90.1% vs 92.2%) and serious AEs (27.8% vs 32.0%) | [10] |
| Molidustat | NDD-CKD | Darbepoetin alfa | Similar proportions of patients with at least one AE (85.6% vs 85.7%) | [12][13] |
| Molidustat | DD-CKD | Epoetin | Similar proportions of patients with at least one AE (91.2% vs 93.3%) | [12][13] |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. A representative Phase 3 study protocol is outlined below.
Example: Phase 3, Randomized, Open-Label, Active-Controlled Study (ROCKIES Trial)
-
Objective: To evaluate the efficacy and safety of Roxadustat compared to epoetin alfa for the treatment of anemia in patients with DD-CKD.[7]
-
Study Design: Patients were randomized in a 1:1 ratio to receive either oral Roxadustat three times weekly or parenteral epoetin alfa.[5][7]
-
Population: 2133 patients with DD-CKD and anemia.[5]
-
Intervention:
-
Primary Efficacy Endpoint: The mean change in hemoglobin from baseline averaged over weeks 28 to 52, tested for non-inferiority.[7]
-
Safety Assessment: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).[5]
-
Rescue Therapy: Red blood cell transfusions or ESA therapy were permitted as rescue therapy if medically necessary.[15]
Visualizing the Science
Signaling Pathway of Roxadustat
Roxadustat functions by inhibiting prolyl hydroxylase domain (PHD) enzymes.[1][2] This leads to the stabilization of Hypoxia-Inducible Factor alpha (HIF-α), which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes.[1] This transcriptional activation results in increased erythropoietin (EPO) production and improved iron availability.[1][18]
References
- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Safety and Efficacy of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Efficacy and Safety of Roxadustat for Anemia in Hemodialysis Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 9. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 17. Safety of Roxadustat Versus Erythropoiesis-Stimulating Agents in Patients with Anemia of Non-dialysis-Dependent or Incident-to-Dialysis Chronic Kidney Disease: Pooled Analysis of Four Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine [mdpi.com]
Roxadustat vs. Gold-Standard Anemia Treatments: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Roxadustat, a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, against current gold-standard treatments for anemia associated with chronic kidney disease (CKD), primarily erythropoiesis-stimulating agents (ESAs) and iron supplementation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the mechanistic differences, comparative efficacy, and safety profiles supported by data from pivotal Phase 3 clinical trials.
Mechanism of Action: A Paradigm Shift in Anemia Treatment
The conventional approach to treating anemia in CKD involves the administration of exogenous ESAs, such as epoetin alfa and darbepoetin alfa, to stimulate erythropoiesis.[1][2] These agents directly activate the erythropoietin receptor (EPOR) on red blood cell precursors.[3] In contrast, Roxadustat operates through a novel mechanism by inhibiting HIF-prolyl hydroxylase, an enzyme responsible for the degradation of hypoxia-inducible factor (HIF).[4][5] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and transcriptionally activates genes involved in erythropoiesis, including the gene for endogenous erythropoietin.[6][7]
Furthermore, Roxadustat influences iron metabolism by downregulating hepcidin, the key regulator of iron homeostasis.[8] This leads to increased iron absorption from the gut and mobilization from internal stores, enhancing the availability of iron for red blood cell production.[5][9]
Signaling Pathway Diagrams
Caption: Roxadustat inhibits PHD, stabilizing HIF-1α and promoting erythropoiesis.
Caption: ESAs directly bind to EPOR, activating downstream signaling for erythropoiesis.
Comparative Efficacy: Head-to-Head Clinical Trial Data
Multiple Phase 3 clinical trials have evaluated the efficacy of Roxadustat against ESAs in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
Hemoglobin Response
The following table summarizes the primary efficacy endpoints from key Phase 3 trials.
| Clinical Trial (Patient Population) | Treatment Arms | Primary Efficacy Endpoint | Results |
| ROCKIES (DD-CKD) | Roxadustat vs. Epoetin Alfa | Mean change in hemoglobin (Hb) from baseline to weeks 28-52 | Roxadustat: 0.77 g/dL, Epoetin Alfa: 0.68 g/dL (Non-inferiority met)[3] |
| DOLOMITES (NDD-CKD) | Roxadustat vs. Darbepoetin Alfa | Hb response rate at 24 weeks | Roxadustat: 89.5%, Darbepoetin Alfa: 78.0% (Non-inferiority met)[4] |
| Pooled Analysis (SIERRAS, ROCKIES, HIMALAYAS) (DD-CKD) | Roxadustat vs. Epoetin Alfa | Mean change in Hb from baseline to weeks 28-52 | Roxadustat: 1.22 g/dL, Epoetin Alfa: 0.99 g/dL (p<0.001) |
| Pooled Analysis (ALPS, ANDES, OLYMPUS) (NDD-CKD) | Roxadustat vs. Placebo | Hb response without rescue therapy | Roxadustat: 80.2%, Placebo: 8.7%[7] |
Iron Metabolism
Roxadustat has demonstrated a significant impact on iron metabolism, a key differentiator from ESAs.
| Parameter | Roxadustat Effect | ESA Effect |
| Hepcidin | Significant decrease[8][9] | Minimal change[8] |
| Serum Iron | Remained stable or increased | Generally stable |
| Transferrin/TIBC | Increased | Generally stable |
| Ferritin | Decreased (indicating iron utilization) | Generally stable or increased with IV iron |
| IV Iron Requirement | Reduced need for intravenous iron[4] | Standard of care often requires IV iron |
Safety and Tolerability Profile
The safety of Roxadustat has been extensively evaluated and is generally comparable to ESAs.
| Adverse Event Category | Roxadustat | Epoetin Alfa / Darbepoetin Alfa |
| Overall Adverse Events (AEs) | Comparable incidence to ESAs[3] | Comparable incidence to Roxadustat[3] |
| Serious Adverse Events (SAEs) | Comparable incidence to ESAs[3] | Comparable incidence to Roxadustat[3] |
| Major Adverse Cardiovascular Events (MACE) | Risk comparable to ESAs | Risk comparable to Roxadustat |
| Thromboembolic Events | No significant difference observed compared to ESAs[10] | Known risk factor |
| Hypertension | Comparable incidence to ESAs | Known side effect |
Experimental Protocols: Overview of Phase 3 Trial Design
The pivotal Phase 3 trials for Roxadustat were typically randomized, open-label, active-controlled studies.
Representative Experimental Workflow
Caption: A typical workflow for a Phase 3 Roxadustat clinical trial.
Key Methodological Components:
-
Patient Population: Adult patients with anemia (Hb ≤10.5 g/dL) and CKD (Stages 3-5), both non-dialysis and dialysis-dependent.[4] Key exclusion criteria often included recent red blood cell transfusions or significant bleeding events.
-
Interventions and Dosing:
-
Roxadustat: Administered orally three times a week, with initial dosing based on body weight and subsequent adjustments to maintain Hb levels within the target range of 10.0-12.0 g/dL.[4]
-
Comparator (ESA): Epoetin alfa or darbepoetin alfa administered subcutaneously or intravenously according to the product's approved labeling, with dose adjustments to maintain the same target Hb range.[3][4]
-
-
Primary and Secondary Endpoints:
-
Primary Efficacy: Typically the change in Hb from baseline over a specified period (e.g., weeks 28-52) or the proportion of patients achieving a predefined Hb response.[3][4]
-
Secondary Efficacy: Included changes in iron metabolism parameters (hepcidin, ferritin, transferrin saturation, TIBC), the need for rescue therapy (e.g., blood transfusions, IV iron), and changes in lipid profiles.[4]
-
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a focus on cardiovascular events (MACE), thromboembolic events, and other serious adverse events.[3]
-
Laboratory Assessments: Regular blood sampling for complete blood counts, iron panels, lipid panels, and other relevant biomarkers. Specific assays for hepcidin were often performed at central laboratories.
Conclusion
Roxadustat presents a novel oral treatment for anemia in CKD with a distinct mechanism of action that integrates erythropoiesis stimulation with the regulation of iron metabolism. Clinical data from extensive Phase 3 programs demonstrate that Roxadustat is effective in correcting and maintaining hemoglobin levels, with a non-inferior efficacy and a comparable safety profile to established ESA therapies. Its beneficial effects on iron homeostasis may offer an advantage, potentially reducing the reliance on intravenous iron supplementation. For the research and drug development community, Roxadustat represents a significant advancement in the management of anemia in CKD, providing a new therapeutic avenue with a more physiological approach to red blood cell production.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Roxadustat for the treatment of anaemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, open-label, active-controlled study (DOLOMITES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Phase 3 Study of Roxadustat to Treat Anemia in Non–Dialysis-Dependant CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Clinical Trial Analysis: Roxadustat vs. Placebo for Anemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roxadustat versus placebo in the treatment of anemia associated with Chronic Kidney Disease (CKD), drawing upon data from pivotal Phase 3 clinical trials. Roxadustat is an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor that stimulates endogenous erythropoietin production and improves iron metabolism.[1][2]
Mechanism of Action: The HIF Pathway
Roxadustat functions by inhibiting HIF-prolyl hydroxylase, an enzyme that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation under normal oxygen conditions. By inhibiting this enzyme, Roxadustat stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus.[2] This process activates the transcription of genes responsible for erythropoiesis, including erythropoietin (EPO), and proteins that regulate iron absorption and mobilization.[2][3] This mimcs the body's natural response to hypoxia.[2]
Efficacy Data: Roxadustat vs. Placebo in Non-Dialysis-Dependent (NDD) CKD
Clinical trial data consistently demonstrate the superiority of Roxadustat over placebo in treating anemia in patients with NDD-CKD. The primary efficacy endpoints typically focus on achieving a target hemoglobin (Hb) level and the mean change in Hb from baseline.
Table 1: Primary Efficacy Endpoints
A meta-analysis of seven randomized controlled trials (RCTs) involving 4,764 NDD-CKD patients (2,730 receiving Roxadustat, 2,034 receiving placebo) yielded the following results.
| Efficacy Endpoint | Roxadustat | Placebo | Statistic | 95% Confidence Interval | P-value | Citation |
| Hb Response Rate | 80.2% | 8.7% | RR = 8.12 | 5.80 to 11.37 | < 0.001 | [4][5] |
| Mean Hb Change from Baseline (g/dL) | +1.9 | +0.2 | WMD = 1.43 | 1.17 to 1.68 | < 0.001 | [4][6][7] |
| Need for Rescue Therapy | 9% | 31% | HR = 0.19 | 0.16 to 0.23 | < 0.001 | [7] |
| RBC Transfusion Rate (per 100 PEY) | 6.1 | 20.4 | HR = 0.26 | 0.21 to 0.32 | < 0.001 | [6][7] |
RR: Relative Ratio; WMD: Weighted Mean Difference; HR: Hazard Ratio; PEY: Patient-Exposure Years.
Table 2: Impact on Iron Metabolism and Lipids
Roxadustat's mechanism also influences iron utilization and cholesterol levels.
| Parameter | Result with Roxadustat (vs. Placebo) | Statistic | 95% Confidence Interval | P-value | Citation |
| Hepcidin | Significant Decrease | - | - | - | [3] |
| Transferrin Saturation (TSAT) | Significant Increase | - | - | - | [4] |
| Total Iron-Binding Capacity (TIBC) | Significant Increase | - | - | - | [4] |
| LDL-Cholesterol | Significant Decrease | WMD = -0.79 | -0.93 to -0.65 | < 0.001 | [4] |
Safety and Tolerability Profile
In pooled analyses and meta-analyses, the overall incidence of treatment-emergent adverse events (TEAEs) was comparable between Roxadustat and placebo groups.
Table 3: Key Safety Endpoints
| Safety Endpoint | Roxadustat Group | Placebo Group | Hazard Ratio (HR) | 95% Confidence Interval | Citation |
| Treatment-Emergent AEs | 87.7% | 86.7% | RR = 1.04 | 1.00 to 1.08 | [4][8] |
| Major Adverse Cardiovascular Events (MACE) | 20.1% | 18.6% | 1.10 | 0.96 to 1.27 | [5][6][7] |
| MACE+ (MACE, unstable angina, or heart failure) | 24.2% | 22.9% | 1.07 | 0.94 to 1.21 | [5][6][7] |
| All-Cause Mortality | - | - | 1.08 | 0.93 to 1.26 | [6][7] |
| Hyperkalemia | 16% | 8% | - | - |
While the risk for MACE, MACE+, and mortality was not significantly increased compared to placebo, some trials noted a higher incidence of hyperkalemia in patients receiving Roxadustat.[9]
Experimental Protocols: Phase 3 Placebo-Controlled Study (ALPS - NCT01887600)
The data presented are largely derived from Phase 3, multicenter, randomized, double-blind, placebo-controlled studies such as the ALPS trial.[8][10]
Study Design Workflow
-
Participants : Patients with CKD stages 3-5 not on dialysis.[8][10]
-
Randomization : Patients were randomized in a 2:1 ratio to receive either oral Roxadustat or a matching placebo.[8][10]
-
Dosing : The study drug was administered three times per week for a duration of 52 to 104 weeks.[8][10] Doses were adjusted to maintain Hb levels between 10 and 12 g/dL.[11]
-
Primary Efficacy Endpoints :
-
Hb Response : Defined as achieving Hb ≥11.0 g/dL with a concurrent increase from baseline of ≥1.0 g/dL (if baseline Hb >8.0 g/dL) or ≥2.0 g/dL (if baseline Hb ≤8.0 g/dL) within the first 24 weeks, without rescue therapy.[8][10]
-
Mean Hb Change : Average change in Hb from baseline to weeks 28-52, regardless of rescue therapy use.[8][10]
-
-
Rescue Therapy : Use of red blood cell transfusions or other anemia treatments was monitored and significantly lower in the Roxadustat group.[7]
Conclusion
Across multiple Phase 3 clinical trials, Roxadustat has demonstrated superior efficacy compared to placebo in correcting anemia and reducing the need for rescue therapies in non-dialysis-dependent CKD patients.[8][10] Its oral administration and mechanism of action, which integrates erythropoiesis with improved iron metabolism, present a novel approach to anemia management.[12] The overall safety profile of Roxadustat was found to be comparable to placebo, with no significant increase in the risk of major adverse cardiovascular events.[6][8]
References
- 1. Roxadustat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njms.rutgers.edu [njms.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of Roxadustat's Efficacy in Anemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Roxadustat's preclinical efficacy against traditional Erythropoiesis-Stimulating Agents (ESAs), supported by experimental data. Roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has demonstrated significant promise in stimulating erythropoiesis and regulating iron metabolism in various animal models of anemia.
Roxadustat's primary mechanism of action involves the inhibition of HIF-prolyl hydroxylases, leading to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs). This mimics the body's natural response to hypoxia, activating a coordinated set of genes involved in erythropoiesis and iron metabolism. This fundamental difference in its mode of action compared to direct erythropoietin receptor agonists like epoetin alfa underpins its unique preclinical profile.
Comparative Efficacy in Preclinical Anemia Models
Preclinical studies have consistently demonstrated Roxadustat's effectiveness in correcting anemia in various rodent models, including those mimicking chronic kidney disease (CKD) and inflammation.
Anemia of Chronic Kidney Disease (CKD)
In a well-established rat model of CKD, created by five-sixths nephrectomy, intermittent oral administration of Roxadustat has been shown to effectively correct anemia. While direct head-to-head preclinical comparisons with ESAs in this specific model are not extensively published, the available data indicates a robust erythropoietic response to Roxadustat.
Anemia of Inflammation
A key differentiator for Roxadustat in preclinical models is its efficacy in the presence of inflammation, a condition that often leads to hyporesponsiveness to traditional ESAs. In a rat model of anemia of inflammation induced by peptidoglycan-polysaccharide (PG-PS), Roxadustat treatment not only corrected anemia but also favorably modulated iron homeostasis. This is attributed to its ability to decrease hepatic hepcidin expression, the master regulator of iron availability. By downregulating hepcidin, Roxadustat promotes the mobilization of iron stores, a crucial step for effective erythropoiesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from representative preclinical studies on Roxadustat.
| Efficacy Parameter | Animal Model | Roxadustat Treatment | Key Findings | Reference |
| Hemoglobin (Hb) | Rat model of CKD (5/6 nephrectomy) | Intermittent oral administration | Corrected anemia | [1](2--INVALID-LINK-- |
| Hematocrit (Hct) | Healthy Mice | 33 mg/kg, i.p., 7 days | Significant increase | [3](--INVALID-LINK--) |
| Erythrocytes | Healthy Mice | 33 mg/kg, i.p., 7 days | Significant increase | [3](--INVALID-LINK--) |
| Plasma Erythropoietin (EPO) | Healthy Rats | 50 mg/kg, single dose | Significant increase in plasma EPO | [4](--INVALID-LINK--) |
| Hepcidin Expression | Rat model of anemia of inflammation | Intermittent oral administration | Significantly decreased hepatic expression | [1](2--INVALID-LINK-- |
| Iron Absorption Genes (DMT1, DCytB) | Rat model of anemia of inflammation | Intermittent oral administration | Increased duodenal expression | [1](2--INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the cited studies.
Five-Sixths (5/6) Nephrectomy Rat Model of CKD Anemia
This surgical model is a standard method for inducing chronic renal failure and subsequent anemia in rodents.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A two-step surgical procedure is typically performed. In the first surgery, two-thirds of the left kidney is removed. One week later, a second surgery is performed to remove the entire right kidney.
-
Anemia Development: Anemia develops progressively over several weeks following the second surgery due to reduced erythropoietin production by the remnant kidney.
-
Treatment: Roxadustat is administered orally via gavage. The dosing regimen is typically intermittent (e.g., three times per week) to mimic clinical use.
-
Efficacy Assessment: Blood samples are collected periodically to measure hemoglobin, hematocrit, and red blood cell counts.
Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation Model
This model is used to study the impact of chronic inflammation on erythropoiesis and iron metabolism.
-
Animal Model: Lewis rats are often used due to their susceptibility to PG-PS induced arthritis and anemia.
-
Induction of Inflammation: A single intraperitoneal injection of peptidoglycan-polysaccharide from Streptococcus pyogenes is administered. This induces a chronic, systemic inflammatory response.
-
Anemia Development: Anemia develops as a consequence of the chronic inflammation, which leads to elevated hepcidin levels and functional iron deficiency.
-
Treatment: Roxadustat is administered orally.
-
Efficacy Assessment: In addition to hematological parameters, markers of iron metabolism such as serum iron, transferrin saturation, and hepatic hepcidin mRNA expression are measured.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below.
Caption: Roxadustat's mechanism of action on the HIF pathway.
Caption: General workflow for preclinical evaluation of Roxadustat.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Roxadimate
This document provides comprehensive guidance on the safe handling, use, and disposal of Roxadimate (also known as Roxadustat or FG-4592), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times when handling the compound. A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate impervious gloves should be worn. Inspect gloves prior to use and dispose of them properly after handling. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For larger quantities or risk of significant exposure, a chemical-resistant suit may be required. |
| Respiratory Protection | N95 or higher-rated respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is mandatory to prevent inhalation. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste disposal containers readily available.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. This compound can be dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments[2].
-
Administration (In Vivo Studies): For oral gavage in animal models, prepare the appropriate vehicle solution and administer it carefully to avoid injury to the animal and exposure to the handler[2].
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a properly labeled container, following institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, labeled hazardous waste container for liquids. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container immediately after use. |
Experimental Protocols
In Vitro Inhibition of Mesangial Cell Proliferation
This protocol is based on studies investigating the effect of Roxadustat on the proliferation of mesangial cells, a key event in the early stages of diabetic kidney disease[3].
Methodology:
-
Cell Culture: Culture mouse mesangial cells (e.g., SV40 MES 13) in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Proliferation: Induce cell proliferation by exposing the cells to high glucose conditions (e.g., 30 mM glucose)[3].
-
Roxadustat Treatment: Treat the cells with varying concentrations of Roxadustat (e.g., a final concentration of 100 μM dissolved in DMSO) for a specified period (e.g., 24-48 hours)[3].
-
Assessment of Proliferation: Evaluate cell proliferation using standard assays such as the Cell Counting Kit-8 (CCK-8) assay or colony formation assays[3].
-
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry after staining with a fluorescent DNA-binding dye (e.g., propidium iodide)[3].
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is adapted from studies evaluating the therapeutic potential of Roxadustat in a mouse model of pulmonary fibrosis[4].
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Fibrosis: Induce pulmonary fibrosis by administering bleomycin. A common method is a single intratracheal instillation or repeated intraperitoneal injections (e.g., 50 mg/kg twice a week for 4 continuous weeks)[4].
-
Roxadustat Administration: Administer Roxadustat to the treatment group, typically via oral gavage, at a specified dose and frequency.
-
Assessment of Pulmonary Fibrosis: After the treatment period, sacrifice the animals and assess the degree of pulmonary fibrosis through:
-
Histopathology: Stain lung tissue sections with Masson's trichome to visualize collagen deposition.
-
Biochemical Analysis: Measure the hydroxyproline content in lung tissue as an indicator of collagen levels.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrosis-related proteins such as α-smooth muscle actin (α-SMA), collagen I, and transforming growth factor-beta 1 (TGF-β1)[4].
-
Quantitative Data
Clinical Efficacy in Anemia of Chronic Kidney Disease (Non-Dialysis-Dependent Patients)
The following table summarizes the efficacy of Roxadustat in treating anemia in non-dialysis-dependent chronic kidney disease (CKD) patients from a Phase 3 clinical trial[5].
| Efficacy Endpoint | Roxadustat | Placebo |
| Hemoglobin (Hb) Response | 87.7% | 13.3% |
| Change in Hb from Baseline (g/dL) at Weeks 28-52 | +1.692 | -0.164 |
| Time to First Use of Rescue Medication (Hazard Ratio) | 0.19 (vs. Placebo) | N/A |
Pharmacokinetic Parameters of Roxadustat
The table below presents key pharmacokinetic parameters of Roxadustat from a population analysis in patients with chronic kidney disease[6].
| Parameter | Value (in Non-Dialysis-Dependent Subjects) |
| Apparent Clearance (CL/F) | 1.1 L/h |
| Apparent Central Volume of Distribution (Vc/F) | 14.9 L |
| Apparent Peripheral Volume of Distribution (Vp/F) | 9.5 L |
Signaling Pathways and Workflows
Mechanism of Action of this compound
This compound functions as a HIF-PH inhibitor, leading to the stabilization of HIF-α and subsequent activation of hypoxia-responsive genes.
Caption: this compound inhibits PHD, preventing HIF-α degradation and promoting erythropoiesis.
This compound's Role in Attenuating Pulmonary Fibrosis
This compound has been shown to attenuate pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.
Caption: this compound attenuates pulmonary fibrosis by inhibiting the TGF-β1/Smad pathway.
Experimental Workflow for Quantitative Analysis
This diagram outlines the general workflow for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Caption: Workflow for the quantitative analysis of this compound in biological samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 3. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [pubmed.ncbi.nlm.nih.gov]
- 4. Roxadustat attenuates experimental pulmonary fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
